3-[(4-Methylphenyl)sulfonyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEMZJRUFEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354738 | |
| Record name | 3-[(4-methylphenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10154-76-4 | |
| Record name | 3-[(4-methylphenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylbenzenesulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
CAS Number: 10154-76-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylphenyl)sulfonyl]propanoic acid, also known as 3-(p-tolylsulfonyl)propanoic acid, is a sulfonyl-containing carboxylic acid. This technical guide provides a summary of its known chemical and physical properties. While detailed biological studies on this specific compound are not extensively available in peer-reviewed literature, this guide also explores the context of related arylpropanoic acid and sulfonamide derivatives to highlight potential areas of research and application.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 228.26 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 110-113 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 459.8 ± 45.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.87 ± 0.10 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 79.8 Ų | --INVALID-LINK-- |
| XLogP3-AA | 1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic pathway could involve the reaction of a p-toluenesulfinate salt with a suitable three-carbon synthon containing a leaving group and a protected carboxylic acid, followed by deprotection.
Spectroscopic Data
Although specific spectroscopic data for the title compound is not widely published, data for the closely related sulfonamide, 3-((4-Methylphenyl)sulfonamido)propanoic acid, is available and can provide some reference. For 3-((4-Methylphenyl)sulfonamido)propanoic acid:
-
¹H NMR (DMSO-d₆): δ = 2.34 (2H, t, J = 7.2Hz, –CH₂CO), 2.38 (3H, s, –CH₃), 2.88 (2H, td, J = 6 Hz, J = 6.8 Hz, –CH₂NH), 7.39 (2H, d, J = 8 Hz, Ar–H₃′, H₅′), 7.58 (1H, t, J = 6 Hz, NH), 7.67 (2H, d, J = 8 Hz, Ar–H₂′, H₆′), 12.26 (1H, s, COOH) ppm.
-
¹³C NMR (DMSO-d₆): δ = 20.9 (CH₃), 34.1, 38.6 (CH₂), 126.5, 129.8, 137.3, 142.7, 172.3 (COOH) ppm.
It is expected that the ¹H and ¹³C NMR spectra of this compound would show characteristic peaks for the p-tolyl group, the propylene chain, and the carboxylic acid group, with chemical shifts influenced by the electron-withdrawing sulfonyl group.
Biological Activity and Potential Applications
There is a lack of specific biological activity data for this compound in the public domain. However, the broader classes of arylpropanoic acids and sulfonamides are well-studied, and their activities may provide insights into the potential applications of the title compound.
Context from Related Compounds
-
Arylpropanoic Acid Derivatives: This class of compounds is well-known for its anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this group. Some derivatives have also been investigated for their potential as anticancer and antimicrobial agents. For instance, certain thiazole-containing propanoic acid derivatives have shown antiproliferative activity against lung cancer cell lines.
-
Sulfonamide Derivatives: Sulfonamides are a cornerstone of antibacterial therapy. More broadly, the sulfonamide functional group is a key pharmacophore in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Research on sulfonamide-containing carboxylic acids has demonstrated a wide range of biological activities.
Given these contexts, this compound could be a valuable scaffold for medicinal chemistry research, potentially as an intermediate for the synthesis of novel therapeutic agents. Its bifunctional nature (carboxylic acid and sulfonyl groups) allows for diverse chemical modifications to explore structure-activity relationships.
Experimental Protocols and Methodologies
As no specific experimental studies detailing the use of this compound were identified, this section provides a generalized protocol for a common reaction involving carboxylic acids that would be applicable to this compound.
General Protocol for Amide Coupling
This protocol describes a general method for the formation of an amide bond from a carboxylic acid, a common step in drug development and medicinal chemistry.
Conclusion
This compound (CAS 10154-76-4) is a commercially available organic compound with well-defined chemical and physical properties. While it holds potential as a building block in medicinal chemistry and drug discovery due to its structural features, there is a notable absence of published research detailing its specific biological activities, mechanism of action, or in-depth synthetic protocols. The information on related arylpropanoic acids and sulfonamides suggests that this compound could be a valuable starting point for the development of novel therapeutics. Further research is warranted to explore the biological potential of this and related sulfonylpropanoic acid derivatives.
physical and chemical properties of 3-tosylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 3-tosylpropanoic acid is limited. This guide summarizes the available data and provides context based on related chemical principles. Extensive experimental data for this specific compound is not readily found in the public domain.
Introduction
3-Tosylpropanoic acid, also known as 3-(p-toluenesulfonyl)propanoic acid or 3-(4-methylphenyl)sulfonylpropanoic acid, is a carboxylic acid derivative containing a tosyl group. The presence of the electron-withdrawing tosyl group attached to the propanoic acid chain significantly influences its chemical properties, making it a potentially interesting building block in organic synthesis and for the development of novel molecules in pharmaceutical and materials science. This document aims to provide a comprehensive overview of its known physical and chemical properties.
Chemical Structure and Properties
The structure of 3-tosylpropanoic acid consists of a propanoic acid moiety substituted with a p-toluenesulfonyl (tosyl) group at the 3-position.
Logical Structure of 3-Tosylpropanoic Acid
Physical and Chemical Properties
Quantitative data for 3-tosylpropanoic acid is sparse. The following table summarizes the available information from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 10154-76-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| Molecular Weight | 228.26 g/mol | [1] |
| Melting Point | 110-113 °C | [2] |
| pKa (Predicted) | 3.87 ± 0.10 | [2] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | No specific data found. Expected to have some solubility in polar organic solvents. | - |
| Boiling Point | 459.8 ± 45.0 °C (Predicted) | [2] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [2] |
Spectral Data
Reactivity and Stability
While specific reactivity data for 3-tosylpropanoic acid is not available, its chemical behavior can be inferred from its functional groups:
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the tosyl group. The predicted pKa of 3.87 suggests it is a stronger acid than propanoic acid itself (pKa ≈ 4.87).
-
Tosyl Group: The sulfonyl group is generally stable. The bond between the sulfur atom and the propanoic chain is expected to be robust under most conditions. The aromatic ring of the tosyl group can undergo electrophilic aromatic substitution, although the sulfonyl group is deactivating.
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-tosylpropanoic acid are not well-documented in readily accessible scientific literature. General synthetic strategies could involve:
-
Oxidation of a corresponding thiol or sulfide: For instance, the oxidation of 3-(p-tolylthio)propanoic acid.
-
Nucleophilic substitution: Reaction of a suitable propane-1,3-dianion equivalent with p-toluenesulfonyl chloride, followed by appropriate workup.
Researchers interested in synthesizing this compound would likely need to develop or adapt a synthetic route based on established methods for the formation of sulfones and carboxylic acids.
Conclusion
3-Tosylpropanoic acid is a chemical compound with limited available data in the public domain. Its structure suggests it could serve as a useful building block in organic synthesis, particularly for introducing a tosyl moiety with a carboxylic acid handle. The predicted increased acidity compared to simple alkanoic acids is a noteworthy feature. Any research or development involving this compound should begin with a thorough analytical characterization to confirm its identity and purity. The lack of extensive public data underscores the need for foundational research on this and similar molecules to unlock their potential in various scientific fields.
References
An In-Depth Technical Guide to 3-[(4-Methylphenyl)sulfonyl]propanoic Acid: Molecular Structure and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 3-[(4-Methylphenyl)sulfonyl]propanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. While detailed experimental and biological data for this specific compound are not extensively available in the public domain, this document consolidates the known information and provides context based on related chemical structures.
Molecular Structure and Properties
This compound, also known as 3-tosylpropanoic acid, is a carboxylic acid derivative featuring a tosyl group attached to the propyl chain. The presence of the electron-withdrawing sulfonyl group and the aromatic tolyl moiety significantly influences the molecule's chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄S | PubChem |
| Molecular Weight | 228.27 g/mol | --INVALID-LINK-- |
| CAS Number | 10154-76-4 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | PubChem |
| InChI Key | HXZLEMZJRUFEKH-UHFFFAOYSA-N | PubChem |
Synthesis and Reactivity
A documented reaction of 3-tosylpropanoic acid involves its dilithiation with n-butyllithium to form a dianion, which can then react with electrophiles such as aldehydes. This reactivity highlights its utility as a building block in organic synthesis for the introduction of a functionalized three-carbon chain.
General Synthetic Workflow (Hypothetical)
Caption: A potential synthetic pathway to this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. For research purposes, spectroscopic analysis of a synthesized sample would be required for full structural elucidation and confirmation.
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of the tolyl group (approx. 7.2-7.8 ppm). - Methylene protons adjacent to the sulfonyl group and the carbonyl group. - Methyl protons of the tolyl group (approx. 2.4 ppm). - Carboxylic acid proton (broad singlet, variable chemical shift). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). - Aromatic carbons of the tolyl group. - Methylene carbons. - Methyl carbon of the tolyl group. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). - Asymmetric and symmetric S=O stretches from the sulfonyl group (approx. 1350 and 1150 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation pattern showing loss of the carboxylic acid group, the sulfonyl group, and cleavage of the propyl chain. |
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of aryl propionic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Given its structural features, this compound could be investigated for its potential as:
-
An intermediate in the synthesis of novel therapeutic agents. The carboxylic acid and sulfonyl groups provide reactive handles for further chemical modification.
-
A modulator of biological pathways. The tosyl group is a common pharmacophore, and its presence could confer specific interactions with biological targets.
Further research, including in vitro and in vivo studies, is necessary to elucidate any potential pharmacological effects of this compound.
Logical Relationship for Investigating Biological Activity
An In-depth Technical Guide to the Solubility of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS 10154-76-4), a compound of interest in pharmaceutical and chemical synthesis. Despite a comprehensive literature search, no specific quantitative solubility data for this compound in various organic solvents has been publicly reported. This guide, therefore, provides a framework for researchers to determine its solubility. It includes a qualitative assessment of expected solubility based on the compound's molecular structure, a detailed experimental protocol for solubility determination via the gravimetric method, and a plausible synthesis route. All logical and experimental workflows are accompanied by diagrams generated using Graphviz to ensure clarity.
Introduction and Qualitative Solubility Assessment
This compound, also known as 3-(p-tolylsulfonyl)propanoic acid, possesses a chemical structure that includes a polar carboxylic acid group (-COOH), a moderately polar sulfonyl group (-SO₂-), and a nonpolar p-tolyl group. This combination of functional groups dictates its solubility profile.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The carboxylic acid group can form strong hydrogen bonds with protic solvents. Therefore, the compound is expected to exhibit good solubility in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the sulfonyl and carboxylic acid groups, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the large, nonpolar p-tolyl group may allow for some solubility, but the highly polar carboxylic acid and sulfonyl groups will likely limit its solubility in strongly nonpolar solvents.
-
Aqueous Solutions: As a carboxylic acid, its solubility in water is expected to be low but will increase significantly in alkaline aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of a highly polar carboxylate salt.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in organic solvents has not been found in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine these values. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Molarity (mol/L) | Solubility ( g/100 mL) |
| Methanol | |||
| Ethanol | |||
| n-Propanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Toluene | |||
| Hexane |
Experimental Protocol: Solubility Determination by the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent at a specific temperature. This method is reliable and widely used for its simplicity and accuracy.
Objective: To determine the concentration of a saturated solution of the target compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Conical flasks or sealed vials
-
Analytical balance (readable to 0.1 mg)
-
Pre-weighed evaporation dishes or watch glasses
-
Volumetric pipette (e.g., 10 mL)
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a conical flask or vial containing a known volume of the selected organic solvent (e.g., 20-50 mL). The presence of undissolved solid is crucial to ensure saturation. b. Seal the container to prevent solvent evaporation. c. Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check if the concentration is stable to confirm equilibrium.
-
Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the mixture to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle. b. Carefully withdraw a precise volume of the supernatant (e.g., 10.0 mL) using a volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a solvent-compatible filter can be used.
-
Gravimetric Analysis: a. Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish (W₁). b. Weigh the dish containing the solution to determine the total weight of the solution (W₂). c. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). d. Continue drying until a constant weight is achieved. This indicates all the solvent has been removed. e. Cool the dish in a desiccator and weigh it to get the final weight of the dish plus the dry solute (W₃).
-
Calculation of Solubility: a. Weight of solute: W_solute = W₃ - W₁ b. Weight of solvent: W_solvent = W₂ - W₃ c. Solubility (in g / 100 g of solvent): Solubility = (W_solute / W_solvent) * 100 d. To express solubility in g/100 mL of solvent, use the density of the solvent at the experimental temperature.
The following diagram illustrates the workflow for this experimental procedure.
An In-depth Technical Guide to the 1H NMR Spectrum of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-[(4-Methylphenyl)sulfonyl]propanoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical research areas. Its structural confirmation is paramount for its application. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This guide presents the predicted 1H NMR spectral data, a detailed experimental protocol for its acquisition, and a visual representation of the spin-spin coupling interactions within the molecule.
Predicted 1H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum, the following 1H NMR data for this compound has been predicted using advanced computational algorithms. These predictions are based on the molecular structure and provide a reliable estimation of the expected spectral parameters.
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 10.0 - 12.0 | Singlet (broad) | 1H | - | -COOH |
| b | 7.75 | Doublet | 2H | ~8.2 | Ar-H (ortho to SO2) |
| c | 7.35 | Doublet | 2H | ~8.0 | Ar-H (ortho to CH3) |
| d | 3.40 | Triplet | 2H | ~7.5 | -SO2-CH2- |
| e | 2.85 | Triplet | 2H | ~7.5 | -CH2-COOH |
| f | 2.45 | Singlet | 3H | - | Ar-CH3 |
Interpretation of the Spectrum
The predicted 1H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The protons on the para-substituted benzene ring appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group (b) are deshielded and appear at a lower field (δ ~7.75 ppm) compared to the protons ortho to the electron-donating methyl group (c) (δ ~7.35 ppm). The coupling between these adjacent aromatic protons results in the doublet multiplicity, with a typical ortho-coupling constant of approximately 8 Hz.
-
Aliphatic Protons: The two methylene groups (-CH2-CH2-) form an A2B2 spin system, which is predicted to appear as two triplets. The methylene group adjacent to the sulfonyl group (d) is expected at a lower field (δ ~3.40 ppm) due to the deshielding effect of the sulfonyl group. The methylene group adjacent to the carboxylic acid group (e) is predicted to be at a slightly higher field (δ ~2.85 ppm). The vicinal coupling between the protons of these two methylene groups results in a triplet multiplicity for each signal, with a coupling constant of approximately 7.5 Hz.
-
Methyl Protons: The protons of the methyl group attached to the aromatic ring (f) are shielded and appear as a sharp singlet at a higher field (δ ~2.45 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (a) is highly deshielded and typically appears as a broad singlet at a very low field (δ 10.0-12.0 ppm). Its chemical shift can be highly dependent on the solvent and concentration.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
4.2. NMR Spectrometer Setup and Data Acquisition
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
The number of scans can be varied to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
A relaxation delay of 1-2 seconds between scans is generally sufficient.
4.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and measure the coupling constants for the coupled signals.
Visualization of Spin-Spin Coupling
The following diagram, generated using Graphviz (DOT language), illustrates the key spin-spin coupling interactions within the this compound molecule.
Caption: Spin-spin coupling pathways in this compound.
This guide provides a comprehensive overview of the 1H NMR spectrum of this compound, offering valuable information for its identification and characterization. The combination of predicted data, a detailed experimental protocol, and a clear visualization of molecular interactions serves as a crucial resource for researchers in the field.
An In-depth Technical Guide to the FTIR Spectral Data of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectral data for 3-[(4-Methylphenyl)sulfonyl]propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for obtaining the spectrum, and logical diagrams to visualize the molecular structure and analytical workflow.
Introduction
This compound is a molecule of interest in organic synthesis and pharmaceutical research. Its structure comprises a p-toluenesulfonyl group attached to a propanoic acid moiety. FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in such a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. This guide synthesizes the expected spectral features based on the known characteristic frequencies of its constituent functional groups.
Predicted FTIR Spectral Data
The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300-2500 | O-H stretch (in hydrogen-bonded dimer) | Carboxylic Acid | Broad, Strong |
| ~3100-3000 | C-H stretch (aromatic) | p-Tolyl Group | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Propanoic Acid Chain | Medium |
| ~1725-1700 | C=O stretch (in hydrogen-bonded dimer) | Carboxylic Acid | Strong |
| ~1600, ~1475 | C=C stretch (in-ring) | Aromatic Ring | Medium-Weak |
| ~1440-1395 | O-H bend | Carboxylic Acid | Medium |
| ~1360, ~1175 | S=O asymmetric and symmetric stretch | Sulfonyl Group | Strong |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Strong |
| ~815 | C-H out-of-plane bend (para-disubstituted) | Aromatic Ring | Strong |
Experimental Protocol for FTIR Analysis
The following protocol describes the Potassium Bromide (KBr) pellet method, a common and effective technique for obtaining the FTIR spectrum of a solid organic compound.[3]
3.1. Materials and Equipment
-
This compound (sample)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (for drying)
3.2. Procedure
-
Drying: Dry the KBr powder under an infrared lamp or in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: In a dry agate mortar, grind 1-2 mg of the this compound sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous distribution of the sample within the KBr matrix.
-
Pellet Formation: Transfer the ground mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[3]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum.
-
Post-Analysis: After analysis, clean the mortar, pestle, and pellet die thoroughly with an appropriate solvent (e.g., acetone) and dry them completely.
An alternative method is the "Thin Solid Film" technique, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[4][5]
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the FTIR analysis.
Caption: Molecular structure highlighting the key functional groups.
Caption: A generalized workflow for FTIR spectroscopic analysis.
References
Mass Spectrometry of 3-[(4-Methylphenyl)sulfonyl]propanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid. Due to the absence of publicly available mass spectral data for this specific compound, this document presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures, namely aromatic sulfonyl compounds and carboxylic acids. This guide also outlines a comprehensive, generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), designed to be adaptable for research and pharmaceutical development applications.
Introduction
This compound is a small organic molecule containing both a carboxylic acid and a sulfonamide functional group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in drug discovery and development, as well as in chemical research. Mass spectrometry provides valuable information regarding the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.
Predicted Mass Spectral Data
Given the presence of a carboxylic acid and a sulfonyl group, ionization is expected to be most efficient in negative electrospray ionization (ESI) mode, leading to the deprotonated molecule [M-H]⁻ as the primary ion. The following table summarizes the predicted major ions that may be observed in the mass spectrum.
| Predicted Fragment Ion | Structure | m/z (Negative Mode) | Proposed Fragmentation Pathway |
| [M-H]⁻ | C₁₀H₁₁O₄S⁻ | 227.0384 | Deprotonation of the carboxylic acid |
| [M-H-CO₂]⁻ | C₉H₁₁O₂S⁻ | 183.0489 | Decarboxylation of the parent ion |
| [M-H-SO₂]⁻ | C₁₀H₁₁O₂⁻ | 179.0764 | Loss of sulfur dioxide from the parent ion |
| [C₇H₇SO₂]⁻ | C₇H₇O₂S⁻ | 155.0172 | Cleavage of the C-S bond, forming the tosyl anion |
| [C₇H₇]⁻ | C₇H₇⁻ | 91.0553 | Loss of SO₂ from the tosyl anion |
Predicted Fragmentation Pathway
The fragmentation of this compound in negative ESI mode is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial deprotonation of the carboxylic acid yields the parent ion at m/z 227. Subsequent fragmentation is likely to involve the loss of neutral molecules such as carbon dioxide (CO₂) and sulfur dioxide (SO₂), which are characteristic losses for carboxylic acids and sulfonyl compounds, respectively. Cleavage of the carbon-sulfur bond is also a probable fragmentation route.
Caption: Predicted fragmentation pathway of this compound in negative ESI-MS.
Experimental Protocol: LC-MS Analysis
This section outlines a general procedure for the analysis of this compound using liquid chromatography coupled with mass spectrometry.
Materials and Reagents
-
This compound standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Ammonium acetate (for mobile phase modification)
-
Formic acid (for mobile phase modification)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole, time-of-flight, or Orbitrap)
Chromatographic Conditions
Due to the polar nature of the analyte, reversed-phase chromatography may require optimization. An alternative, such as ion-exchange or hydrophilic interaction liquid chromatography (HILIC), could also be effective.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting condition would be 5-10% B, increasing to 95% B over several minutes, followed by a hold and re-equilibration. The gradient should be optimized to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 - 3.5 kV
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 45 psi
-
Scan Range: m/z 50 - 300
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation for structural confirmation.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.
-
For analysis of samples from complex matrices, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
Experimental and Analytical Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
Caption: A generalized workflow for the LC-MS analysis of this compound.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development. The predicted fragmentation pattern, centered on decarboxylation, desulfonation, and C-S bond cleavage, offers a basis for the identification and structural elucidation of this compound. The detailed experimental protocol for LC-MS analysis serves as a practical guide for researchers and scientists in the pharmaceutical and chemical industries, enabling them to develop and validate methods for the routine analysis of this and structurally related molecules. It is important to reiterate that the fragmentation data presented herein is theoretical and should be confirmed by experimental analysis.
An In-Depth Technical Guide on the Thermodynamic Properties of Tosylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic properties of tosylpropanoic acid derivatives, a class of compounds with significant potential in drug development. By understanding their thermodynamic characteristics, researchers can better predict their stability, solubility, and interactions with biological targets. This document outlines key thermodynamic parameters, details the experimental protocols for their determination, and explores the biological relevance of these compounds, particularly in the context of inflammatory pathways.
Introduction to Tosylpropanoic Acid Derivatives
Tosylpropanoic acid derivatives are organic molecules that incorporate a p-toluenesulfonyl (tosyl) group attached to a propanoic acid backbone. The tosyl group, a common functional group in organic chemistry, can significantly influence the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and crystal packing.[1] These modifications, in turn, affect the compound's thermodynamic stability and its pharmacokinetic and pharmacodynamic profiles.
From a therapeutic standpoint, arylpropanoic acids, a broader class to which many tosylpropanoic acid derivatives belong, are well-known for their anti-inflammatory properties.[2] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Thermodynamic Properties and Data Presentation
The thermodynamic properties of a compound govern its behavior in various physical and chemical processes. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which provide insights into the energy changes, disorder, and spontaneity of processes such as melting, sublimation, dissolution, and binding to a biological target.
For the parent β-alanine, more extensive thermodynamic data is available. These values are crucial for understanding the baseline thermodynamic properties before the addition of the tosyl group.
Table 1: Thermodynamic Properties of β-Alanine [4][5]
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -421.2 ± 1.9 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | 144.8 ± 4.2 | kJ·mol⁻¹ |
| Calorimetric Entropy (at 298.15 K) | S° | 126.6 | J·K⁻¹·mol⁻¹ |
| Enthalpy of Solution in Water (at 298.15 K) | ΔsolH° | 9.55 ± 0.03 | kJ·mol⁻¹ |
Note: The addition of a tosyl group is expected to significantly alter these values, generally leading to a higher melting point and different solvation thermodynamics due to the increased molecular weight and altered intermolecular interactions.
Experimental Protocols for Determining Thermodynamic Properties
Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for three key analytical methods: Bomb Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for Bomb Calorimetry.
Detailed Methodology:
-
Sample Preparation: An accurately weighed sample (approximately 0.5-1.0 g) of the tosylpropanoic acid derivative is pressed into a pellet. A fuse wire of known length (e.g., 10 cm) is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[6][7]
-
Bomb Assembly and Pressurization: A small, known amount of water (e.g., 1 mL) is placed in the bottom of the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.[8][9]
-
Calorimetric Measurement: The pressurized bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2.000 L). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited electrically. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.[10]
-
Data Analysis: The bomb is depressurized and disassembled. The length of the unburned fuse wire is measured to correct for the heat released by the wire's combustion. The corrected temperature change is used along with the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid) to calculate the heat of combustion. From this, the standard enthalpy of formation can be determined using Hess's Law.[7]
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization.
Experimental Workflow for DSC Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and computational thermochemical study of N-benzylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Alanine [webbook.nist.gov]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. ivypanda.com [ivypanda.com]
- 9. youtube.com [youtube.com]
- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
An In-depth Technical Guide on the pKa of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the acidity, represented by the pKa value, of 3-[(4-Methylphenyl)sulfonyl]propanoic acid. Due to the absence of a directly reported experimental pKa value in publicly available literature, this document outlines the theoretical basis for its acidity, methods for its experimental determination, and a computational workflow for its prediction.
Introduction to this compound
This compound, also known as 3-tosylpropanoic acid, is an organic compound featuring a carboxylic acid functional group and a tosyl (p-toluenesulfonyl) group. Its chemical structure is characterized by a propanoic acid chain attached to the sulfur atom of a p-toluenesulfonyl group. The acidic nature of this molecule is primarily determined by the dissociation of the proton from the carboxylic acid's hydroxyl group. The presence of the electron-withdrawing sulfonyl group is expected to significantly influence the acidity of the carboxylic acid proton.
Compound Properties:
| Property | Value | Reference |
| Molecular Formula | C10H12O4S | PubChem |
| Molecular Weight | 228.27 g/mol | PubChem |
| XLogP3-AA | 1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Estimated pKa Value
The primary acidic proton is that of the carboxylic acid. The pKa of propanoic acid itself is approximately 4.87. The key substituent in this compound is the electron-withdrawing p-toluenesulfonyl group at the 3-position. This group exerts a strong negative inductive effect (-I effect), which stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization of the conjugate base leads to an increase in the acidity of the compound, and therefore a lower pKa value compared to unsubstituted propanoic acid.
For comparison, the pKa of 3-(methylsulfonyl)propanoic acid, which has a similar electron-withdrawing sulfonyl group, can be considered. While a specific experimental value for this is also not readily found, compounds with sulfonyl groups beta to a carboxylic acid are known to be significantly more acidic than their parent alkanoic acids. It is reasonable to predict that the pKa of this compound will be lower than that of propanoic acid, likely falling in the range of 3.5 to 4.5 .
Experimental Determination of pKa
The pKa of this compound can be determined experimentally using several well-established methods. Potentiometric titration is the most common and direct approach.
Objective: To determine the pKa of this compound by monitoring the pH of a solution of the acid as a titrant of known concentration is added.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, free of dissolved CO2
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in the beaker to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the steepest point of the curve). This can be found from the peak of the first derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Caption: Workflow for experimental pKa determination via potentiometric titration.
Computational Prediction of pKa
In the absence of experimental data, computational methods can provide a reliable estimate of the pKa value. Quantum chemical calculations, particularly those employing density functional theory (DFT), combined with a suitable solvation model, are a powerful tool for this purpose.[1]
Objective: To predict the pKa of this compound using a thermodynamic cycle and quantum chemical calculations.
Methodology: The pKa is related to the Gibbs free energy of the dissociation reaction in solution (ΔG°_aq). This can be calculated using a thermodynamic cycle that breaks down the process into gas-phase and solvation energies.
Computational Steps:
-
Gas-Phase Optimization:
-
Perform geometry optimization and frequency calculations for the neutral acid (HA) and its conjugate base (A-) in the gas phase. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).
-
From these calculations, obtain the gas-phase free energies (G°_gas(HA) and G°_gas(A-)).
-
-
Solvation Energy Calculation:
-
Using the optimized gas-phase geometries, calculate the free energy of solvation for both the neutral acid (ΔG°_solv(HA)) and the conjugate base (ΔG°_solv(A-)). A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is commonly used.[1]
-
-
Calculation of ΔG°_aq:
-
The free energy of the dissociation in solution is calculated using the following equation: ΔG°_aq = G°_gas(A-) - G°_gas(HA) + ΔG°_solv(A-) - ΔG°_solv(HA) + ΔG°_solv(H+)
-
The gas-phase free energy of the proton (G°_gas(H+)) is a standard value.
-
The solvation free energy of the proton (ΔG°_solv(H+)) is a well-established experimental value for water.
-
-
pKa Calculation:
-
The pKa is then calculated from ΔG°_aq using the equation: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
References
material safety data sheet for 3-[(4-Methylphenyl)sulfonyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data and key chemical properties of 3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS No. 10154-76-4). The information is compiled from available safety data sheets of structurally similar compounds and publicly available chemical databases.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound. This data is essential for handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 10154-76-4 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₂O₄S | ChemScene[1] |
| Molecular Weight | 228.26 g/mol | ChemScene[1] |
| Purity | >95% | ChemScene[1], Hit2Lead |
| Form | Solid | Hit2Lead |
| Storage Temperature | 2-8°C | ChemScene[1] |
| LogP | 0.95 | Hit2Lead |
| Rotatable Bonds | 4 | Hit2Lead |
| Topological Polar Surface Area (TPSA) | 71.44 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
Hazard Identification and Safety Information
Based on data for structurally related compounds, this compound is anticipated to present the following hazards. Researchers should handle this compound with appropriate personal protective equipment and engineering controls.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405 |
Note: This hazard information is extrapolated from safety data for 3-[(4-Methylbenzyl)sulfonyl]propanoic acid and may not be fully representative.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available in the referenced safety and chemical data sheets. Researchers should develop specific protocols based on the intended application and known reactivity of similar chemical entities. Standard laboratory procedures for handling solid organic acids should be followed.
Signaling Pathways
Information regarding the interaction of this compound with biological signaling pathways is not available in the provided documentation. Any investigation into its pharmacological or toxicological effects would require dedicated in vitro and in vivo studies.
Visualizations
The following diagrams illustrate the logical workflows for hazard identification and response based on the available safety information.
Caption: GHS Hazard Pictogram for Irritation.
Caption: First Aid and Emergency Response Workflow.
References
toxicology data for 3-[(4-Methylphenyl)sulfonyl]propanoic acid
[8] 3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID | 10154-76-4 - ChemicalBook 3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID. 3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID,10154-76-4, 3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID. CAS号:10154-76-4; 英文名:3-(TOLUENE-4-SULFONYL)-PROPIONIC ACID; 中文名:3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID; CBNumber:CB01491010; 分子式:C10H12O4S; 分子量: ... 1
[2] 3-[(4-methylphenyl)sulfonyl]propanoic acid - ECHA this compound. EC Number: 233-429-2; CAS Number: 10154-76-4. Substance information. Hazard classification & labelling. GHS07. Warning. According to the notifications provided by companies to ECHA in CLP notifications this substance causes serious eye irritation, causes skin irritation and may cause respiratory irritation. Read more. CLP notifications. 1. CLP notifications. Last updated 20 December 2025. CLP notifications provide a summary of the notifications submitted by companies to ECHA as required by the CLP Regulation. They are not based on a harmonised classification and therefore may not reflect the official classification of the substance (if any). Read more about the information provided here. 3
[4] 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ...
-
7.1. 1 GHS Classification
-
Pictogram(s)
-
Danger.
-
"H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral] H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation] H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation] ... "
-
P261, P264, P264+P265, P270, P271, P280, P301+P316, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, and P501.
-
"Aggregated GHS information provided per 40 reports by companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies." ...
-
2 Names and Identifiers
-
"2.1 Computed Descriptors. 2.1.1 IUPAC Name. 3-(4-methylphenyl)sulfanylpropanoic acid. 2.1.2 InChI. InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) ... "
-
2.2 Molecular Formula. C10H12O2S. Computed by PubChem 2.2 (PubChem release 2025.09.15) PubChem.
-
"2.3 Other Identifiers. 2.3.1 CAS. 13739-35-0. CAS Common Chemistry; ChemIDplus; EPA DSSTox; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS) 13739350. ... "
-
2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 3-[(4-Methylphenyl)thio]propionic acid. Propanoic acid, 3-[(4-methylphenyl)thio]- 3-((4-Methylphenyl)thio)propionic acid. ...
-
11 Classification
-
11.1 ChemIDplus. ChemIDplus.
-
11.2 UN GHS Classification. GHS Classification (UNECE)
-
11.3 NORMAN Suspect List Exchange Classification. NORMAN Suspect List Exchange.
-
11.4 EPA DSSTox Classification. EPA DSSTox.
-
11.5 MolGenie Organic Chemistry Ontology. MolGenie. 5
This compound | C10H12O4S | CID 780814 - PubChem this compound | C10H12O4S | CID 780814 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ...
-
7.1. 1 GHS Classification
-
Pictogram(s)
-
Irritant.
-
Signal.
-
Warning.
-
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation].
-
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation].
-
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation].
-
P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.
-
"Aggregated GHS information provided per 1 company from 1 notification to the ECHA C&L Inventory. Each notification may be associated with multiple companies." ...
-
2 Names and Identifiers
-
"2.1 Computed Descriptors. 2.1.1 IUPAC Name. 3-(4-methylphenyl)sulfonylpropanoic acid. 2.1.2 InChI. InChI=1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) ... "
-
2.2 Molecular Formula. C10H12O4S. Computed by PubChem 2.2 (PubChem release 2025.09.15) PubChem.
-
"2.3 Other Identifiers. 2.3.1 CAS. 10154-76-4. CAS Common Chemistry; ChemIDplus; EPA DSSTox; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS) 10154764. ... "
-
2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID. 3-(p-Tolylsulfonyl)propanoic acid. 3-(Toluene-4-sulfonyl)-propionic acid. ...
-
11 Classification
-
11.1 UN GHS Classification. GHS Classification (UNECE)
-
11.2 MolGenie Organic Chemistry Ontology. MolGenie. 6 In-Depth Technical Guide: Toxicological Profile of this compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available sources and is not exhaustive. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment.
Introduction
This compound, with the CAS number 10154-76-4, is a chemical compound containing a sulfonyl group. This guide provides a summary of the available toxicological data for this compound to support research and development activities. Due to the limited availability of in-depth, publicly accessible toxicological studies, this document primarily relies on harmonized hazard classifications and information extrapolated from related chemical structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 3-(4-methylphenyl)sulfonylpropanoic acid |
| Synonyms | 3-(p-Tolylsulfonyl)propanoic acid, 3-(Toluene-4-sulfonyl)-propionic acid |
| CAS Number | 10154-76-4 |
| Molecular Formula | C10H12O4S |
| Molecular Weight | 228.26 g/mol |
Toxicological Data Summary
Hazard Classification
The following table summarizes the GHS hazard classifications for this compound based on notifications to the European Chemicals Agency (ECHA).[2]
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Irritant) | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Irritant) | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Irritant) | Warning |
Acute Toxicity
No specific studies detailing the acute oral, dermal, or inhalation toxicity of this compound were identified. The GHS classification suggests that the primary acute effects are irritant in nature.
Chronic Toxicity, Carcinogenicity, and Genotoxicity
There is no publicly available data on the chronic toxicity, carcinogenicity, or genotoxicity of this compound.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of published studies. For researchers planning to conduct such studies, standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals should be followed.
As a general reference, a workflow for a common in vitro cytotoxicity assay is provided below.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
Potential Signaling Pathways
Specific signaling pathways affected by this compound have not been elucidated. However, compounds containing a sulfonyl group are known to interact with various biological targets. Sulfonamides and sulfones have been reported to act as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and protein tyrosine phosphatase 1B. They can also act as agonists for the insulin receptor tyrosine kinase. These interactions are often involved in the regulation of glucose metabolism and insulin signaling.
The following diagram illustrates a generalized view of how a sulfonyl-containing compound might interact with cellular signaling pathways, based on the known activities of this chemical class.
Caption: Potential interactions of sulfonyl compounds with signaling pathways.
Important Note: The depicted pathways are generalized for the sulfonyl chemical class and have not been specifically demonstrated for this compound.
Conclusion and Future Directions
The currently available data on the toxicology of this compound is limited to GHS hazard classifications, indicating it is an irritant to the skin, eyes, and respiratory system. There is a clear need for comprehensive toxicological studies to determine its acute and chronic toxicity, as well as its potential for genotoxicity and carcinogenicity. Future research should focus on in vitro and in vivo studies following standardized protocols to establish a robust safety profile for this compound. Understanding its mechanism of action and interaction with cellular signaling pathways will also be crucial for any potential therapeutic development.
References
- 1. 3-(4-METHYLPHENYL)SULFONYLPROPANOIC ACID | 10154-76-4 [m.chemicalbook.com]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Methylbenzenesulfonyl)propanoic acid | C10H12O4S | CID 780814 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of Sulfonylpropanoic Acids
Introduction
Sulfonylpropanoic acids represent a class of organic compounds characterized by the presence of both a sulfonic acid or sulfonyl group (-SO₂-) and a propanoic acid moiety. These structures serve as versatile scaffolds and key intermediates in medicinal chemistry and drug development. The sulfonamide group, a related functional group, is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and some of the earliest effective antimicrobial drugs.[1][2] Similarly, the propanoic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[3] The combination of these two functional groups within a single molecular framework offers unique opportunities for designing novel therapeutic agents targeting a range of biological pathways. This guide provides a comprehensive overview of the discovery, synthesis, and evolving biological applications of sulfonylpropanoic acids.
Historical Development and Discovery
The history of sulfonylpropanoic acids is not marked by a single discovery event but rather by the gradual development of synthetic methodologies that made their preparation accessible. Early research into organosulfur compounds laid the groundwork for their synthesis. The development of sulfonamides in the 1930s, starting with the discovery of Prontosil, sparked significant interest in sulfur-containing organic molecules for therapeutic purposes.[4] While much of the initial focus was on benzenesulfonamides, subsequent research expanded to include a wider variety of sulfonyl-containing structures.
The synthesis of sulfonylpropanoic acids is closely tied to the development of fundamental organic reactions. Key advancements included the Michael addition reaction and methods for forming sulfonyl chlorides. Patents and publications from the mid-20th century describe processes for preparing related structures like 3-hydroxypropane-1-sulfonic acid, indicating an active interest in functionalized alkane sulfonic acids.[5] Specific methods for creating the sulfonylpropanoic acid backbone appeared as chemists explored reactions of sulfinates and other sulfur nucleophiles with three-carbon electrophiles like acrylic acid and its derivatives. A German patent from the 1970s described sulfinyl and sulfonyl derivatives of acrylic acid for their antibiotic properties, highlighting an early therapeutic interest in this class of compounds.[6]
Key Synthetic Methodologies
Several reliable methods have been established for the synthesis of sulfonylpropanoic acids and their derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Method 1: Michael Addition of Sulfinates to α,β-Unsaturated Carbonyls
This is a common and efficient method for preparing 3-sulfonylpropanoic acids. It involves the conjugate addition of a sodium sulfinate salt to an acrylic acid derivative.
Experimental Protocol: Synthesis of 3-(Benzenesulfonyl)propanoic Acid from Sodium Benzenesulfinate and Acrylic Acid
-
Reaction Setup: A solution of benzenesulfonylhydrazide (2 mmol, 355.2 mg) and acrylic acid (3 mmol, 0.2 mL) is prepared in 4 mL of water in a thick-walled pressure tube.[7]
-
Heating: The sealed tube is heated in an oil bath at 120°C for 24 hours.[7]
-
Work-up: After cooling to room temperature, the pH of the solution is adjusted to 6 with 1 mol/L HCl.[7] The solution is then extracted three times with 50 mL portions of ethyl acetate (EtOAc).[7]
-
Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 3-benzenesulfonyl propionic acid.[7]
Method 2: Addition to Maleic Anhydride and Subsequent Decarboxylation
This two-step approach provides an alternative route to 3-sulfonylpropanoic acids, starting from a sulfinate salt and maleic anhydride.
Experimental Protocol: Synthesis of 3-(Benzenesulfonyl)propanoic Acid from Sodium Benzenesulfinate and Maleic Anhydride
-
Addition Reaction: In a 500mL reaction flask, 25 grams of sodium benzenesulfinate is dissolved in 200 mL of water. The pH is adjusted to ~9.5 using a 20% wet chemical.[8] 10.9 grams of maleic anhydride are added portionwise while maintaining the temperature at 35°C. The reaction is stirred for 3 hours at 35°C until the system clarifies, forming 2-benzenesulfonyl succinic acid.[8]
-
Decarboxylation: The pH of the system is adjusted to ~2 with 20% hydrochloric acid. The solution is then heated to reflux for 5 hours.[8]
-
Isolation and Purification: The mixture is cooled to 0°C to allow for crystallization. The resulting solid is collected by filtration, recrystallized from 95% ethanol, and dried to obtain 3-(benzenesulfonyl)propanoic acid.[8]
Method 3: Multi-step Synthesis from an Aromatic Amine
For more complex derivatives, such as those with additional functional groups on an aromatic ring, a multi-step pathway starting from a substituted aniline can be employed.
Experimental Protocol: Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid
This synthesis involves a three-step sequence starting from 4-aminocinnamic acid.[1]
-
Sandmeyer Reaction: The amino group of 4-aminocinnamic acid is converted to a sulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is treated with an amine source (e.g., ammonia) to form the corresponding sulfonamide.[1]
-
Catalytic Hydrogenation: The carbon-carbon double bond of the cinnamic acid moiety is reduced via catalytic hydrogenation to yield the final 3-(4-sulfamoylphenyl)propanoic acid.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative sulfonylpropanoic acids and their synthesis.
Table 1: Physicochemical Properties of Selected Sulfonylpropanoic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-(Phenylsulfonyl)propanoic Acid | 10154-71-9 | C₉H₁₀O₄S | 214.24 | White crystal powder | - |
| 3-(4-Sulfamoylphenyl)propanoic Acid | 90610-69-8 | C₉H₁₁NO₄S | 229.26 | White to off-white solid | 164-166 |
Data sourced from multiple references.[1][7]
Table 2: Comparison of Synthetic Methods for 3-(Benzenesulfonyl)propanoic Acid
| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| Michael Addition | Benzenesulfonyl hydrazide, Acrylic acid | Water, 120°C, 24h | 83% | [7] |
| Addition-Decarboxylation | Sodium benzenesulfinate, Maleic anhydride | 1) pH ~9.5, 35°C; 2) pH ~2, Reflux | 83% | [8] |
Visualized Synthetic Workflows
The logical steps of the synthetic protocols can be visualized to provide a clear overview of the chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 6. DE2630947A1 - SULFINYL AND SULFONYL COMPOUNDS AND PROCESS FOR THEIR PRODUCTION - Google Patents [patents.google.com]
- 7. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a Michael addition reaction between sodium p-toluenesulfinate and a suitable three-carbon electrophile. This application note includes a comprehensive experimental procedure, tabulated data for key parameters, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various organic molecules. The sulfonylpropanoic acid moiety is found in a range of compounds with potential biological activity and is utilized in the development of novel materials. The synthesis route described herein is a robust and efficient method for the preparation of this key intermediate, starting from readily available sodium p-toluenesulfinate. The core of this synthesis is the nucleophilic conjugate addition of the sulfinate anion to an activated alkene, a classic example of a Michael reaction.
Reaction Scheme
The overall reaction for the synthesis of this compound involves the addition of sodium p-toluenesulfinate to an acrylic acid equivalent. Two primary routes are considered: the direct addition to acrylic acid and the reaction with β-propiolactone.
Route A: Michael Addition to Acrylic Acid
Caption: Reaction of sodium p-toluenesulfinate with acrylic acid.
Route B: Reaction with β-Propiolactone
Application Notes and Protocols for the Esterification of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylphenyl)sulfonyl]propanoic acid, also known as 3-tosylpropanoic acid, is a versatile bifunctional molecule containing both a carboxylic acid and a sulfonyl group. This structural motif is of interest in medicinal chemistry and drug development as the sulfonamide group is a well-established pharmacophore, and the propanoic acid moiety allows for various chemical modifications, including esterification. The resulting esters can exhibit altered pharmacokinetic properties, such as increased lipophilicity and modified metabolic stability, which are critical parameters in drug design. Aryl propionic acid derivatives, a broad class to which these esters belong, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1]
This document provides a detailed protocol for the synthesis of various alkyl esters of this compound via Fischer-Speier esterification. This acid-catalyzed reaction is a robust and widely used method for ester synthesis.[2] The protocol outlines the general procedure, purification techniques, and expected outcomes for the preparation of methyl, ethyl, and butyl esters.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the Fischer esterification of this compound with different primary alcohols. The data is compiled from established principles of Fischer esterification and analogous reactions, as specific data for this exact substrate is not extensively published. Yields are generally high for primary alcohols under reflux conditions with an acid catalyst.[2][3]
| Ester Product | Alcohol Used | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Methyl 3-[(4-Methylphenyl)sulfonyl]propanoate | Methanol | H₂SO₄ (catalytic) | Reflux (~65) | 2 - 6 | 90 - 95 |
| Ethyl 3-[(4-Methylphenyl)sulfonyl]propanoate | Ethanol | H₂SO₄ (catalytic) | Reflux (~78) | 2 - 6 | 90 - 95 |
| Butyl 3-[(4-Methylphenyl)sulfonyl]propanoate | n-Butanol | H₂SO₄ (catalytic) | Reflux (~118) | 4 - 8 | 85 - 90 |
Experimental Protocols
General Fischer-Speier Esterification Protocol
This protocol describes a general method for the synthesis of alkyl 3-[(4-methylphenyl)sulfonyl]propanoates. The reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Anhydrous alcohol (Methanol, Ethanol, or n-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol (typically 10-20 equivalents). The alcohol often serves as both the reactant and the solvent.[3]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol volume) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of the alcohol used.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude ester can be further purified by column chromatography on silica gel if necessary, though in many cases the product is of sufficient purity after the work-up.[4]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
Caption: Workflow for the synthesis and purification of esters.
Logical Relationship of Fischer Esterification
This diagram outlines the key components and principles of the Fischer esterification reaction.
Caption: Key principles of the Fischer esterification reaction.
Potential Applications in Drug Development
While specific signaling pathways for this compound and its esters are not well-documented in publicly available literature, the structural components suggest potential areas of biological activity. The sulfonamide moiety is present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. Propanoic acid derivatives are also common in pharmaceuticals, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The esterification of the carboxylic acid group serves as a prodrug strategy to enhance the lipophilicity and cell permeability of the parent compound. This modification can lead to improved oral bioavailability and altered distribution within the body. Researchers in drug development can utilize this protocol to synthesize a library of esters for structure-activity relationship (SAR) studies to optimize the therapeutic potential of this chemical scaffold. Recent studies on similar 3-aminopropanoic acid derivatives have shown promise in developing novel antimicrobial and anticancer candidates.[5][6][7] Further investigation into the biological targets of these compounds is warranted.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Amidation of 3-Tosylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide moiety is a prevalent structural feature in numerous bioactive molecules.[1][2] The synthesis of amides from carboxylic acids and amines is a well-established transformation, often requiring the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This document provides detailed application notes and protocols for the amidation of 3-tosylpropanoic acid, a substrate containing a sulfonyl group that may influence reaction conditions. The protocols described herein are based on widely used and reliable coupling methodologies.
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activating agents or coupling reagents are typically employed to convert the carboxylic acid into a more electrophilic species, such as an active ester or an O-acylisourea intermediate, which readily reacts with the amine.[3][4]
Common strategies for amidation include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[1][5] These additives can enhance the reaction rate and suppress side reactions, such as racemization in the case of chiral carboxylic acids.[5]
This guide will focus on the practical aspects of performing the amidation of 3-tosylpropanoic acid, providing a summary of common reaction conditions, a detailed experimental protocol for a representative reaction, and a workflow diagram to illustrate the process.
Summary of Amidation Reaction Conditions
The choice of reagents and conditions for the amidation of 3-tosylpropanoic acid will depend on the specific amine being used, the desired scale of the reaction, and the required purity of the final product. Below is a table summarizing common conditions for carbodiimide-mediated amide coupling reactions, which are highly applicable to 3-tosylpropanoic acid.
| Parameter | Condition 1: EDC/HOBt | Condition 2: DCC/DMAP (catalytic) | Condition 3: SO2F2 Mediated |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl) | N,N'-Dicyclohexylcarbodiimide (DCC) | Sulfuryl fluoride (SO2F2) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | 4-(Dimethylaminopropyl)amine (DMAP) | Not typically required |
| Base | A tertiary amine such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Not always necessary, but a tertiary amine can be used. | Diisopropylethylamine (DIPEA) |
| Solvent | Aprotic polar solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) | Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) | Acetonitrile (MeCN) |
| Temperature | Typically 0 °C to room temperature. | 0 °C to room temperature. | Room temperature |
| Reaction Time | 30 minutes to 16 hours, depending on the substrates.[4] | 1 to 12 hours. | Typically around 5 hours.[4] |
| Work-up | Aqueous work-up to remove water-soluble byproducts. The dicyclohexylurea byproduct from DCC is insoluble in many organic solvents and can be removed by filtration.[5] | Filtration to remove the precipitated dicyclohexylurea (DCU). | Aqueous HCl wash to remove excess amine, followed by extraction.[4] |
Experimental Protocols
Protocol 1: Amidation of 3-Tosylpropanoic Acid using EDC and HOBt
This protocol describes a general procedure for the coupling of 3-tosylpropanoic acid with a primary or secondary amine using EDC and HOBt in dichloromethane (DCM).
Materials:
-
3-Tosylpropanoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-tosylpropanoic acid (1.0 equivalent) in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 equivalents).
-
Add HOBt (1.0-1.2 equivalents) to the mixture.
-
Add DIPEA or TEA (1.5-2.0 equivalents) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3-tosylpropanamide.
Logical Workflow Diagram
Caption: General workflow for the amidation of 3-tosylpropanoic acid.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Carbodiimides (EDC and DCC) are potent allergens and sensitizers; handle with care and avoid inhalation of dust or contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Antimicrobial Research on 3-[(4-Methylphenyl)sulfonyl]propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of 3-[(4-Methylphenyl)sulfonyl]propanoic acid and its derivatives. The protocols outlined below are intended to serve as a guide for the development of novel antimicrobial agents based on this scaffold.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery of new and effective antimicrobial compounds. Sulfonamide-containing molecules have a long-standing history in antimicrobial therapy, primarily acting by inhibiting the folic acid synthesis pathway in bacteria.[1][2][3][4][5] The core structure of this compound combines a sulfonamide-related moiety with a propanoic acid backbone, offering a versatile scaffold for the development of novel derivatives with potential antimicrobial activity. This document outlines the synthetic strategies to create libraries of these derivatives and the standardized protocols for evaluating their efficacy against a panel of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables present hypothetical MIC data for a series of synthesized derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi to illustrate how such data can be structured for comparative analysis.
Table 1: Antibacterial Activity of this compound Derivatives (Illustrative Data)
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| TPA-001 | Parent Acid | >128 | >128 | >128 | >128 |
| TPA-Amide-01 | N-phenyl propanamide | 64 | 128 | 128 | >128 |
| TPA-Amide-02 | N-(4-chlorophenyl) propanamide | 32 | 64 | 64 | 128 |
| TPA-Amide-03 | N-(2-hydroxyphenyl) propanamide | 16 | 32 | 64 | 128 |
| TPA-Hydrazide | Propanohydrazide | 128 | >128 | >128 | >128 |
| TPA-Hydrazone-01 | N'-(phenyl) propanohydrazide | 32 | 64 | 128 | >128 |
| TPA-Hydrazone-02 | N'-(4-nitrophenyl) propanohydrazide | 16 | 16 | 32 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 0.25 | 1 |
Table 2: Antifungal Activity of this compound Derivatives (Illustrative Data)
| Compound ID | Derivative Type | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |
| TPA-001 | Parent Acid | >128 | >128 |
| TPA-Amide-01 | N-phenyl propanamide | 128 | >128 |
| TPA-Amide-02 | N-(4-chlorophenyl) propanamide | 64 | 128 |
| TPA-Amide-03 | N-(2-hydroxyphenyl) propanamide | 64 | 128 |
| TPA-Hydrazide | Propanohydrazide | >128 | >128 |
| TPA-Hydrazone-01 | N'-(phenyl) propanohydrazide | 64 | 128 |
| TPA-Hydrazone-02 | N'-(4-nitrophenyl) propanohydrazide | 32 | 64 |
| Fluconazole | (Control) | 2 | 16 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of amide and hydrazone derivatives of this compound is presented below.
1. Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoyl Chloride (Intermediate)
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
2. Synthesis of N-Substituted-3-[(4-Methylphenyl)sulfonyl]propanamides
-
Dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of 3-[(4-Methylphenyl)sulfonyl]propanoyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
3. Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanohydrazide
-
Dissolve this compound (1 equivalent) in ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours to form the corresponding ethyl ester.
-
After cooling, neutralize the reaction mixture and extract the ester with ethyl acetate.
-
Purify the ethyl ester by column chromatography.
-
Dissolve the purified ethyl 3-[(4-methylphenyl)sulfonyl]propanoate (1 equivalent) in ethanol and add hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture, and the resulting precipitate of the hydrazide can be collected by filtration, washed with cold ethanol, and dried.
4. Synthesis of this compound Hydrazones
-
Dissolve 3-[(4-Methylphenyl)sulfonyl]propanohydrazide (1 equivalent) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The precipitated hydrazone can be collected by filtration, washed with a cold solvent, and recrystallized to obtain the pure product.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.
-
Inoculum Spreading: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for synthesis and antimicrobial screening.
Caption: Mechanism of action of sulfonamides.
Caption: Broth microdilution experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity | MDPI [mdpi.com]
- 4. Optically active antifungal azoles. III. Synthesis and antifungal activity of sulfide and sulfonamide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-b utanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of a de novo synthetic peptide and derivatives against fungal food contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Tosylpropanoic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Tosylpropanoic acid is a versatile bifunctional molecule that is gaining traction in the field of medicinal chemistry. Its unique structure, featuring a carboxylic acid and a tosyl group, allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules and a promising linker for bioconjugation. The carboxylic acid moiety provides a handle for amide bond formation or other derivatizations, while the tosyl group serves as an excellent leaving group in nucleophilic substitution reactions. This dual reactivity enables its use in the construction of heterocyclic scaffolds, the creation of functionalized propanoic acid derivatives, and potentially as a linker in targeted drug delivery systems such as antibody-drug conjugates (ADCs). This document provides a detailed overview of the current and potential applications of 3-tosylpropanoic acid in medicinal chemistry, complete with experimental protocols and quantitative data where available.
Core Applications
The applications of 3-tosylpropanoic acid in medicinal chemistry can be broadly categorized into two main areas: as a synthetic building block for the creation of novel chemical entities and as a bifunctional linker for the conjugation of molecules.
Synthetic Building Block for Heterocyclic Compounds
3-Tosylpropanoic acid serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many approved drugs.
One notable application is in the synthesis of furanones. A "one-pot" palladium-catalyzed annelation reaction utilizing a derivative of 3-tosylpropanoic acid has been reported for the preparation of furans. While the specific protocol for the direct use of 3-tosylpropanoic acid is not detailed in the available literature, a related palladium-catalyzed furan synthesis has been shown to proceed in high yield.
Logical Workflow for Furanone Synthesis:
Application Notes and Protocols for 3-[(4-Methylphenyl)sulfonyl]propanoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-[(4-Methylphenyl)sulfonyl]propanoic acid as a key intermediate in the synthesis of agrochemicals, with a specific focus on its application in the development of sulfonylurea herbicides. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this field.
Introduction
This compound is a versatile organic building block characterized by a p-toluenesulfonyl group and a propanoic acid moiety. This unique structure makes it a valuable precursor for the synthesis of various biologically active compounds, particularly in the agrochemical sector. Its primary application lies in the synthesis of sulfonylurea herbicides, a critical class of herbicides known for their high efficacy at low application rates and their specific mode of action.
Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3][4] This inhibition leads to the cessation of plant cell growth and eventual death of susceptible weed species.[5] The selectivity of these herbicides is attributed to differences in the rate of metabolism between crop plants and weeds.
This document outlines a detailed protocol for the synthesis of a hypothetical sulfonylurea herbicide, "Tolprosulfuron," using this compound as the starting material.
Hypothetical Agrochemical Profile: Tolprosulfuron
For the purpose of these application notes, we will detail the synthesis and hypothetical properties of "Tolprosulfuron," a plausible sulfonylurea herbicide derived from this compound.
| Property | Description |
| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-(1-oxo-1-(p-tolylsulfonamido)propan-2-yl)urea |
| Chemical Formula | C₁₇H₂₁N₅O₆S |
| Molar Mass | 439.45 g/mol |
| Mode of Action | Inhibition of Acetolactate Synthase (ALS) |
| Target Weeds | Broadleaf weeds in cereal crops |
| Selectivity | High selectivity in wheat and barley |
Experimental Protocols
The synthesis of Tolprosulfuron from this compound is a multi-step process. The following protocols provide a detailed methodology for each step.
3.1. Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoyl Chloride (Intermediate 1)
Objective: To convert the carboxylic acid group of the starting material into a more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend this compound (0.1 mol) in anhydrous DCM (100 mL).
-
Slowly add thionyl chloride (0.12 mol) to the suspension at room temperature with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C) for 2 hours, or until the reaction is complete (monitored by TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude 3-[(4-Methylphenyl)sulfonyl]propanoyl chloride as an oil. This intermediate is typically used in the next step without further purification.
3.2. Synthesis of N-(1-oxo-1-(p-tolylsulfonamido)propan-2-yl)carbamate (Intermediate 2)
Objective: To form the sulfonyl carbamate intermediate.
Materials:
-
3-[(4-Methylphenyl)sulfonyl]propanoyl chloride (Intermediate 1)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Anhydrous tert-butanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the crude 3-[(4-Methylphenyl)sulfonyl]propanoyl chloride (0.1 mol) in anhydrous toluene (100 mL) in a 250 mL round-bottom flask under an inert atmosphere.
-
Carefully add sodium azide (0.15 mol) portion-wise to the stirred solution at room temperature. Caution: Sodium azide is highly toxic and explosive.
-
Heat the reaction mixture to 80 °C for 1 hour to facilitate the Curtius rearrangement, forming the isocyanate intermediate.
-
After the rearrangement is complete, add anhydrous tert-butanol (0.12 mol) to the reaction mixture.
-
Continue to heat the mixture at 80 °C for an additional 2 hours to form the Boc-protected sulfonamide.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-(1-oxo-1-(p-tolylsulfonamido)propan-2-yl)carbamate.
3.3. Synthesis of Tolprosulfuron
Objective: To couple the sulfonyl carbamate intermediate with the heterocyclic amine to form the final sulfonylurea herbicide.
Materials:
-
N-(1-oxo-1-(p-tolylsulfonamido)propan-2-yl)carbamate (Intermediate 2)
-
2-Amino-4,6-dimethoxypyrimidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere, dissolve the crude N-(1-oxo-1-(p-tolylsulfonamido)propan-2-yl)carbamate (0.1 mol) and 2-amino-4,6-dimethoxypyrimidine (0.1 mol) in anhydrous acetonitrile (150 mL).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.11 mol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Tolprosulfuron.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of Tolprosulfuron.
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 3.1 | Intermediate 1 | This compound | 1 : 1.2 | DCM | 2 | >95 (crude) | - |
| 3.2 | Intermediate 2 | Intermediate 1 | 1 : 1.5 (NaN₃), 1 : 1.2 (t-BuOH) | Toluene | 3 | 85 | 90 |
| 3.3 | Tolprosulfuron | Intermediate 2 | 1 : 1 (Amine), 1 : 1.1 (DBU) | Acetonitrile | 18 | 75 | >98 |
Herbicidal Efficacy Data (Hypothetical)
| Weed Species | Growth Stage | Application Rate (g/ha) | Efficacy (%) |
| Chenopodium album | 2-4 leaf | 10 | 95 |
| Amaranthus retroflexus | 2-4 leaf | 10 | 92 |
| Avena fatua | 2-3 leaf | 20 | 70 |
| Triticum aestivum (Wheat) | 3-4 leaf | 50 | <5 (crop safety) |
Visualizations
5.1. Synthetic Workflow
Caption: Synthetic pathway for Tolprosulfuron.
5.2. Mechanism of Action: ALS Inhibition
Caption: Inhibition of ALS by Tolprosulfuron.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex agrochemicals. The outlined protocols for the synthesis of the hypothetical sulfonylurea herbicide "Tolprosulfuron" demonstrate a practical application of this compound. The high efficacy and selectivity of sulfonylurea herbicides underscore the importance of such synthetic intermediates in modern agricultural chemistry. Further research can explore the derivatization of this core structure to develop novel agrochemicals with improved properties.
References
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for Coupling Reactions with 3-Tosylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving 3-tosylpropanoic acid, a versatile building block in synthetic chemistry. The methodologies outlined below are foundational for the synthesis of various derivatives, such as amides and esters, which can be further explored for a range of applications, including in drug discovery and materials science.
Amide Coupling (Amidation)
Amide bond formation is a fundamental transformation in organic synthesis. The following protocols describe the coupling of 3-tosylpropanoic acid with a primary or secondary amine to yield the corresponding N-substituted 3-tosylpropanamide.
Protocol 1.1: Carbodiimide-Mediated Amide Coupling
This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1][2][3]
Reaction Scheme:
Materials:
-
3-Tosylpropanoic Acid
-
Primary or Secondary Amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-tosylpropanoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF, add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 eq) in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Acyl Chloride-Mediated Amide Coupling
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[2]
Reaction Scheme:
Materials:
-
3-Tosylpropanoic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Primary or Secondary Amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of 3-tosylpropanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-tosylpropanoyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for Amidation Reactions
| Entry | Amine | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
| 1 | Benzylamine | EDC/DMAP | DCM | 85 | >95 |
| 2 | Morpholine | HATU/DIPEA | DMF | 92 | >98 |
| 3 | Aniline | SOCl₂, then TEA | DCM | 78 | >95 |
Note: Data are representative examples based on typical yields for similar coupling reactions.[1][4]
Amidation Workflow
Caption: General workflow for the amidation of 3-tosylpropanoic acid.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6][7]
Protocol 2.1: Acid-Catalyzed Esterification
Reaction Scheme:
Materials:
-
3-Tosylpropanoic Acid
-
Alcohol (e.g., Methanol, Ethanol; used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or Diethyl Ether
Procedure:
-
Dissolve 3-tosylpropanoic acid (1.0 eq) in the desired alcohol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC.
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic solution with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation if applicable.
Quantitative Data for Esterification Reactions
| Entry | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Methanol | H₂SO₄ | 65 | 94 | >98 |
| 2 | Ethanol | H₂SO₄ | 78 | 91 | >98 |
| 3 | 1-Propanol | p-TsOH | 97 | 88 | >95 |
Note: Data are representative examples based on typical yields for similar esterification reactions.[8][9]
Esterification Workflow
Caption: General workflow for the Fischer esterification of 3-tosylpropanoic acid.
Other Potential Coupling Reactions
While amide and ester formations are the most direct coupling reactions for the carboxylic acid moiety, other transformations can be envisioned.
-
Suzuki and Sonogashira Couplings: These palladium-catalyzed cross-coupling reactions typically involve aryl or vinyl halides/triflates.[10][11][12][13][14] Direct coupling at the tosyl group of 3-tosylpropanoic acid under standard conditions is less common for an aliphatic tosylate. However, the aromatic tosyl group of the molecule could potentially undergo these reactions if appropriately functionalized, or the carboxylic acid could be coupled to a molecule that subsequently participates in a cross-coupling reaction.
Signaling Pathway Diagram (Hypothetical)
The derivatives of 3-tosylpropanoic acid could be designed as inhibitors for various signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized amide derivative acts as an enzyme inhibitor.
Caption: Hypothetical inhibition of an enzymatic pathway by a derivative.
References
- 1. growingscience.com [growingscience.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Conversion of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for plausible catalytic transformations of 3-[(4-Methylphenyl)sulfonyl]propanoic acid, a compound of interest in medicinal chemistry and organic synthesis. While specific literature on the catalytic conversion of this exact molecule is limited, the following protocols are based on established methodologies for structurally related compounds containing carboxylic acid, alkyl-aryl sulfone, and tosyl functionalities. These notes are intended to serve as a starting point for reaction discovery and optimization.
Catalytic Esterification
The carboxylic acid moiety of this compound can be readily converted to its corresponding esters, which are often valuable as intermediates or final products in drug discovery. Acid-catalyzed esterification (Fischer esterification) is a standard and effective method.
Experimental Protocol: Acid-Catalyzed Esterification with Methanol
Objective: To synthesize Methyl 3-[(4-methylphenyl)sulfonyl]propanoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 20-50 eq), which serves as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary (Hypothetical):
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Methanol | Reflux | 12 | >95 |
| p-TsOH | Ethanol | Reflux | 16 | >95 |
| Amberlyst-15 | Propanol | Reflux | 24 | >90 |
Note: Yields are hypothetical and based on typical Fischer esterification reactions.
Experimental Workflow: Catalytic Esterification
Caption: Workflow for the catalytic esterification of this compound.
Catalytic Amidation
Direct catalytic amidation of carboxylic acids offers a more atom-economical route to amides compared to methods requiring stoichiometric activating agents. Various catalysts, including those based on boron or transition metals, can facilitate this transformation.
Experimental Protocol: Boronic Acid-Catalyzed Amidation
Objective: To synthesize N-Benzyl-3-[(4-methylphenyl)sulfonyl]propanamide.
Materials:
-
This compound
-
Benzylamine
-
Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (1.0 eq) and the arylboronic acid catalyst (0.05-0.1 eq).
-
Add anhydrous toluene to the flask.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction for 12-48 hours until completion (TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or column chromatography.
Quantitative Data Summary (Hypothetical):
| Catalyst | Amine | Temperature (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | Benzylamine | Reflux (Toluene) | 24 | 80-90 |
| ZrCl₄ | Aniline | 110 | 18 | 75-85 |
| Ti(OiPr)₄ | Morpholine | 120 | 24 | 70-80 |
Note: Yields are hypothetical and based on known catalytic amidation protocols.[1][2][3][4][5]
Logical Relationship: Catalytic Amidation Cycle
Caption: A simplified representation of a boronic acid-catalyzed amidation cycle.
Reductive Desulfonylation
The sulfonyl group can be removed reductively to yield the corresponding alkane, in this case, 3-(p-tolyl)propanoic acid. This transformation can be valuable for removing the sulfonyl group after it has served its purpose in a synthetic sequence, for example, as an activating or directing group.
Experimental Protocol: Nickel-Catalyzed Reductive Desulfonylation
Objective: To synthesize 3-(p-tolyl)propanoic acid.
Materials:
-
This compound
-
Nickel(II) chloride DME complex (NiCl₂·dme)
-
Ligand (e.g., a bipyridine or phosphine ligand)
-
Reducing agent (e.g., Zinc powder)
-
Solvent (e.g., N,N-dimethylformamide or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU))
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), NiCl₂·dme (0.1 eq), the ligand (0.1 eq), and zinc powder (3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-(p-tolyl)propanoic acid.
Quantitative Data Summary (Hypothetical):
| Catalyst System | Reductant | Solvent | Temperature (°C) | Yield (%) |
| NiCl₂·dme / bipyridine | Zn | DMPU | 80 | 60-70 |
| Pd(OAc)₂ / PPh₃ | NaBH₄ | DMF | 100 | 50-60 |
| SmI₂ | - | THF/HMPA | 25 | 70-80 |
Note: Yields are hypothetical and based on reductive desulfonylation of similar alkyl aryl sulfones.[6][7][8][9][10]
Reaction Pathway: Reductive Desulfonylation
Caption: Plausible pathway for nickel-catalyzed reductive desulfonylation.
Potential Catalytic Decarboxylation
The electron-withdrawing nature of the β-sulfonyl group may facilitate decarboxylation under certain catalytic conditions, analogous to the decarboxylation of β-keto acids. This would lead to the formation of methyl p-tolyl sulfone. While specific catalysts for this transformation on β-sulfonyl acids are not well-documented, transition metal catalysts, particularly those used for decarboxylative cross-coupling, could be explored.
Note: This is a more speculative transformation, and significant optimization would likely be required.
Conceptual Protocol: Palladium-Catalyzed Protodecarboxylation
Objective: To synthesize Methyl p-tolyl sulfone.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Proton source (e.g., water or an alcohol)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₂CO₃ (2.0 eq) in a reaction vessel.
-
Add the solvent and the proton source.
-
Heat the mixture to 100-140 °C under an inert atmosphere.
-
Monitor the evolution of CO₂ and the formation of the product by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify by column chromatography.
Quantitative Data Summary (Hypothetical):
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / XPhos | K₂CO₃ | DMF | 120 | 30-50 |
| Cu₂O / Phenanthroline | - | NMP | 160 | 40-60 |
| Ag₂CO₃ | - | Toluene | 110 | 20-40 |
Note: Yields are highly speculative and based on protocols for decarboxylation of other carboxylic acids.[11][12][13][14]
Logical Relationship: Decarboxylation
Caption: Conceptual pathway for catalytic decarboxylation.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. A Titanium‐Catalyzed Reductive α‐Desulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Fatty acid decarboxylation reaction kinetics and pathway of co-conversion with amino acid on supported iron oxide catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. [PDF] Fatty acid decarboxylation reaction kinetics and pathway of co-conversion with amino acid on supported iron oxide catalysts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3-[(4-Methylphenyl)sulfonyl]propanoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches did not yield specific examples or established protocols for the application of 3-[(4-Methylphenyl)sulfonyl]propanoic acid in polymer chemistry. The information available primarily pertains to structurally similar, but distinct, compounds. This document, therefore, provides a theoretical framework for the potential applications of this compound based on its chemical structure and the known uses of related sulfonyl-containing and propanoic acid-based molecules in polymer science. The experimental protocols outlined herein are hypothetical and intended to serve as a foundational guide for researchers exploring the use of this compound.
Chemical Properties of this compound
While detailed application data in polymer chemistry is not publicly available, the fundamental properties of the molecule can be summarized.
| Property | Value | Reference |
| CAS Number | 10154-76-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | |
| Molecular Weight | 228.26 g/mol | |
| Chemical Structure | (See Figure 1) | |
| Key Functional Groups | Carboxylic Acid (-COOH), Sulfonyl (-SO₂-) |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Hypothetical Applications in Polymer Chemistry
Based on its bifunctional nature (a carboxylic acid and a stable sulfonyl group), this compound could theoretically be employed in several areas of polymer chemistry:
-
As a Monomer in Condensation Polymerization: The carboxylic acid group can participate in reactions to form polyesters or polyamides. The bulky, polar sulfonyl group would be incorporated into the polymer backbone as a pendant group, potentially influencing the polymer's thermal properties, solubility, and mechanical strength. Aromatic polyamides containing a (4-methylphenyl)sulfonyl moiety have been shown to exhibit good thermal stability.[2]
-
As a Polymer Modifier: The compound could be grafted onto existing polymers to introduce sulfonyl groups. This could be a strategy to enhance properties such as:
-
Adhesion: The polar sulfonyl group might improve adhesion to various substrates.
-
Thermal Stability: The rigid aromatic and sulfonyl groups could increase the glass transition temperature (Tg) of the polymer.
-
Hydrophilicity and Ion-Exchange Properties: While not a sulfonic acid, the sulfonyl group increases polarity, which might find use in specialty membranes or hydrophilic coatings. Polymers containing sulfonic acid groups are used for these applications.[3][4][5]
-
-
In Specialty Polymers for Drug Delivery: The biocompatibility and drug interaction of polymers are key in pharmaceutical applications. The sulfonyl group could potentially interact with specific drug molecules, making it a candidate for creating drug-eluting polymers or nanoparticles.
Hypothetical Experimental Protocols
The following are theoretical protocols for researchers wishing to investigate the use of this compound in a laboratory setting. These are generalized procedures and would require optimization.
Synthesis of a Copolyester via Melt Polycondensation
This protocol describes a hypothetical approach to copolymerize this compound with a diol and a diacid to form a copolyester.
Objective: To incorporate this compound into a polyester backbone to evaluate its effect on thermal properties.
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Methanol (for washing)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification:
-
Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with dimethyl terephthalate, ethylene glycol (in molar excess), and a specific molar percentage of this compound.
-
Add a catalytic amount of titanium(IV) butoxide.
-
Heat the mixture under a slow stream of nitrogen to approximately 150-200°C to initiate the ester interchange reaction, distilling off the methanol byproduct.
-
Continue the reaction until the majority of the methanol has been removed.
-
-
Polycondensation:
-
Add a catalytic amount of antimony(III) oxide.
-
Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.
-
The viscosity of the mixture will increase as the polymerization proceeds and excess ethylene glycol is removed.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Extrude the molten polymer from the reactor under nitrogen pressure and quench in water.
-
Pelletize the resulting copolyester for analysis.
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine glass transition temperature (Tg) and melting point (Tm). Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the sulfonyl-containing monomer.
Proposed Research Workflow
The following diagram illustrates a logical workflow for the systematic evaluation of this compound as a novel monomer in polymer chemistry.
Caption: A proposed workflow for the development and evaluation of polymers incorporating this compound.
Conclusion and Future Work
While there is a lack of direct, published research on the use of this compound in polymer chemistry, its chemical structure suggests potential as a specialty monomer or polymer modifier. The presence of both a reactive carboxylic acid and a stable, polar sulfonyl group makes it an intriguing candidate for creating polymers with enhanced thermal stability, adhesion, or other tailored properties.
Future research should focus on the practical synthesis of polymers incorporating this monomer, followed by a thorough characterization of their physical and chemical properties to validate the hypothetical applications proposed in these notes. Such studies would be essential to determine if this compound can offer unique advantages over existing monomers in the development of advanced materials.
References
- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Anticancer Agents from 3-Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a promising series of novel anticancer agents derived from 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid. The described compounds have demonstrated significant antiproliferative activity against various lung cancer cell lines, including drug-resistant strains, highlighting their potential as scaffolds for further preclinical development.[1][2][3]
Introduction
The thiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous bioactive compounds with a wide range of pharmacological applications, including anticancer activities.[1][2] Several thiazole-based compounds exert their anticancer effects through mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and interference with topoisomerase.[1][2] Building on this, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties.[1][2] Notably, certain oxime and carbohydrazide derivatives within this series have exhibited potent, structure-dependent anticancer activity, surpassing that of the standard chemotherapeutic agent cisplatin in some cases.[1][2] In silico studies suggest that these compounds may act as dual-targeting agents, interacting with both the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), key regulators in cancer cell signaling pathways.[1][3][4]
Data Presentation
The antiproliferative activity of the most promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was evaluated against a panel of human lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values and cell viability data are summarized in the tables below.
Table 1: Antiproliferative Activity of Key Derivatives Against A549 Lung Adenocarcinoma Cells
| Compound | Modification | IC50 (µM) |
| 21 | Oxime derivative | 5.42[1][2] |
| 22 | Oxime derivative | 2.47[1][2] |
| Cisplatin | Standard Chemotherapeutic | > 10[1][2] |
Table 2: Cytotoxic Effects on H69 (Drug-Sensitive) and H69AR (Drug-Resistant) Small Cell Lung Carcinoma Cells
| Compound | Cell Line | Cell Viability (%) at 100 µM |
| 21 | H69 | 18.3[4] |
| H69AR | 23.5[4] | |
| 22 | H69 | 33.9[4] |
| H69AR | 37.1[4] | |
| 25 | H69 | 27.7[1][2] |
| H69AR | 48.4[1][2] | |
| 26 | H69 | 67.0[1][2] |
| H69AR | 15.4[1][2] | |
| Doxorubicin | H69AR | > 50[1][2] |
Experimental Protocols
Protocol 1: General Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
This protocol outlines the multi-step synthesis of the title compounds, involving esterification, oximation, hydrazinolysis, and condensation reactions.[1][2][3]
Materials:
-
3-((4-acetylphenyl)amino)propanoic acid
-
Potassium thiocyanate
-
Acetic acid
-
Concentrated hydrochloric acid
-
4-Substituted phenacylbromide
-
Acetone
-
Sodium acetate
-
Aromatic aldehydes
-
Hydroxylamine hydrochloride
-
Hydrazine hydrate
Procedure:
-
Synthesis of the Thiazole Ring: A mixture of 3-((4-acetylphenyl)amino)propanoic acid and potassium thiocyanate in acetic acid is refluxed. Concentrated hydrochloric acid is then added, and the mixture is heated further. The product is isolated by dilution with water and filtration.[2]
-
Esterification: The carboxylic acid derivative is converted to its corresponding ester.
-
Oximation: The acetyl group is converted to an oxime by reacting with hydroxylamine hydrochloride.[1][2]
-
Hydrazinolysis: The ester is converted to a carbohydrazide using hydrazine hydrate.[1][2]
-
Condensation Reactions: The synthesized intermediates are further reacted with various reagents like substituted phenacylbromides or aromatic aldehydes to obtain the final diverse derivatives.[1][2]
Note: Detailed reaction conditions (temperatures, times, and purification methods) should be optimized for each specific derivative.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol describes the colorimetric MTT assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the synthesized compounds.[4]
Materials:
-
Human cancer cell lines (e.g., A549, H69, H69AR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Protocol 3: 3D Spheroid Cytotoxicity Assay
This protocol details the generation of 3D tumor spheroids to better mimic the in vivo tumor microenvironment and assess the efficacy of the compounds in a more physiologically relevant model.[4]
Materials:
-
Cancer cell lines
-
Sterile 1.5% agarose solution in PBS
-
96-well round-bottom plates
-
Complete cell culture medium
-
Synthesized compounds
-
Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
-
Confocal or fluorescence microscope
Procedure:
-
Plate Coating: Coat the wells of a 96-well round-bottom plate with agarose solution to prevent cell attachment.
-
Spheroid Formation: Seed the cells into the coated wells and centrifuge briefly. Incubate for several days to allow spheroid formation.
-
Compound Treatment: Treat the spheroids with different concentrations of the synthesized compounds.
-
Staining: After the treatment period, stain the spheroids with viability dyes.
-
Imaging: Image the spheroids using a confocal or fluorescence microscope to visualize live and dead cells.
-
Analysis: Analyze the images to determine the extent of cell death within the spheroids.
Visualizations
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-[(4-Methylphenyl)sulfonyl]propanoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-[(4-Methylphenyl)sulfonyl]propanoic acid via recrystallization.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol is based on established procedures for structurally similar compounds, such as N-tosylated amino acids and other arylsulfonylpropanoic acids.
Protocol: Recrystallization of this compound
-
Solvent Selection : Based on the polarity of the target molecule, a mixed solvent system of ethanol and water is recommended. Ethanol is a "good" solvent in which the compound is soluble at elevated temperatures, while water acts as an "anti-solvent" to induce crystallization upon cooling.
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating (e.g., on a hot plate) will facilitate dissolution.
-
-
Hot Filtration (Optional) : If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Inducing Crystallization :
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.
-
If excess water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
-
Cooling and Crystal Formation :
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Data Presentation
The following table summarizes key quantitative data relevant to the purification of this compound and a closely related compound.
| Parameter | This compound (or related compounds) | Reference |
| Melting Point | N-[(4-Methylphenyl)sulfonyl]-β-alanine: 121.5-122 °C | [1] |
| Purity (Post-Recrystallization) | >99% (by quantitative NMR for a similar compound) | |
| Recommended Solvent System | Ethanol/Water |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Caption: Recrystallization experimental workflow.
References
Technical Support Center: Optimizing Reaction Yield for 3-Tosylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-tosylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-tosylpropanoic acid, a process typically achieved by the S-tosylation of 3-mercaptopropanoic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive p-Toluenesulfonyl Chloride (TsCl): TsCl can degrade upon exposure to moisture. | - Use a fresh bottle of TsCl or purify older reagent by recrystallization from a suitable solvent like hexane. - Ensure the reagent is stored in a desiccator. |
| 2. Inappropriate Base: The choice and amount of base are critical for deprotonating the thiol group of 3-mercaptopropanoic acid. An insufficiently strong or insufficient amount of base will result in a low reaction rate. | - Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine in slight excess (1.1-1.5 equivalents). - For a stronger base, consider using sodium methoxide in methanol, which can be effective for thiol tosylation.[1] | |
| 3. Presence of Water: Water will react with TsCl, consuming the reagent and reducing the yield. | - Use anhydrous solvents. Dichloromethane (DCM) should be distilled over calcium hydride.[2] - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | - While the initial addition of reagents is often done at 0°C to control the exothermic reaction, allowing the reaction to proceed at room temperature or gentle heating (e.g., 40°C) may be necessary to drive it to completion.[1] | |
| Formation of Side Products | 1. Dimerization of 3-mercaptopropanoic acid: Oxidation of the starting material can lead to the formation of a disulfide dimer. | - Purge the reaction vessel and solvents with an inert gas to minimize oxygen exposure. |
| 2. Reaction with the Carboxylic Acid Group: While less likely under these conditions, the carboxylic acid could potentially react with TsCl, especially at higher temperatures. | - Maintain a low to moderate reaction temperature. - The use of a base like TEA or pyridine generally favors the reaction at the more nucleophilic thiol group. | |
| 3. Formation of an Alkyl Chloride: In some tosylation reactions, the tosylate can be displaced by chloride ions, leading to the formation of the corresponding alkyl chloride.[3] | - Use a non-chloride containing base if this becomes a significant issue. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of both a carboxylic acid and a sulfonate ester can lead to the formation of emulsions during aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If an emulsion persists, filter the mixture through a pad of Celite. |
| 2. Co-elution of Impurities during Chromatography: The product and starting materials or byproducts may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. - Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) as an alternative or additional purification step. | |
| 3. Product is an Oil: The product may not crystallize easily. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography is the recommended method. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 3-tosylpropanoic acid?
A1: The synthesis of 3-tosylpropanoic acid from 3-mercaptopropanoic acid and p-toluenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The base deprotonates the thiol group (-SH) of 3-mercaptopropanoic acid to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion and forming the S-tosyl product.[2]
Q2: Which base is most suitable for this reaction?
A2: Common bases for tosylation reactions include tertiary amines like triethylamine (TEA) and pyridine.[3] These bases are generally effective and easy to remove during workup. For the S-tosylation of thiols, stronger bases like sodium methoxide can also be employed to ensure complete deprotonation of the thiol.[1] The choice of base may depend on the specific reaction conditions and the desired reactivity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The starting material, 3-mercaptopropanoic acid, is relatively polar, while the product, 3-tosylpropanoic acid, will be less polar. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progression of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: p-Toluenesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 3-Mercaptopropanoic acid has a strong, unpleasant odor and is also a skin and eye irritant. Organic solvents like dichloromethane are volatile and flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
Data Presentation
The following table summarizes expected yields for S-tosylation reactions under various conditions, based on general literature for tosylation of thiols and related compounds. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Triethylamine (1.2 eq) | Dichloromethane | 0 to RT | 4 - 12 | 85 - 95 | General Tosylation Protocol[3] |
| Pyridine | Dichloromethane | 0 to RT | 6 - 18 | 80 - 90 | General Tosylation Protocol |
| Sodium Methoxide (1.1 eq) | Methanol | 40 | 48 | 70 - 85 | Adapted from related synthesis[1] |
| Potassium Carbonate (2.0 eq) | Acetonitrile | Reflux | 8 - 16 | 65 - 80 | General Tosylation Protocol |
Experimental Protocols
Protocol 1: Synthesis of 3-Tosylpropanoic Acid using Triethylamine
Materials:
-
3-Mercaptopropanoic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-mercaptopropanoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-tosylpropanoic acid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-tosylpropanoic acid.
References
Technical Support Center: Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary and most frequently employed synthetic routes for this compound are:
-
Nucleophilic Substitution: This method involves the reaction of a p-toluenesulfinate salt, typically sodium p-toluenesulfinate, with a 3-halopropanoic acid, such as 3-chloropropionic acid.
-
Michael Addition: This route consists of the conjugate addition of p-toluenesulfinic acid to acrylic acid.
A third, less direct route involves the oxidation of 3-(p-tolylthio)propanoic acid. This requires the initial synthesis of the thioether, which is then oxidized to the desired sulfone.
Q2: What are the key starting materials and reagents for these syntheses?
A2: For the common synthetic routes, the following starting materials and reagents are typically used:
-
Nucleophilic Substitution:
-
Sodium p-toluenesulfinate
-
3-chloropropionic acid or 3-bromopropionic acid
-
A suitable solvent, such as ethanol, DMF, or a water/ethanol mixture.
-
A base may be used to neutralize the generated HCl.
-
-
Michael Addition:
-
p-Toluenesulfinic acid
-
Acrylic acid
-
A catalyst, which can be a base or performed under thermal conditions.
-
A suitable solvent, or the reaction can be run neat.
-
-
Oxidation Route:
-
3-(p-tolylthio)propanoic acid
-
An oxidizing agent, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).[1]
-
A suitable solvent, like acetic acid or dichloromethane.
-
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to observe the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion of reactants and the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of signals for the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Cause 1.1: Incomplete Reaction
-
Troubleshooting Steps:
-
Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature as specified in the protocol. For sluggish reactions, consider increasing the temperature or extending the reaction time.
-
Check Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Carefully re-check the molar equivalents of all starting materials.
-
Monitor Actively: Use TLC or HPLC to monitor the reaction's progress. If the reaction stalls, it may indicate a problem with the reagents or conditions.
-
Possible Cause 1.2: Degradation of Starting Materials or Product
-
Troubleshooting Steps:
-
p-Toluenesulfinic Acid Disproportionation: p-Toluenesulfinic acid is known to undergo disproportionation, especially in acidic conditions or at elevated temperatures, to form p-toluenesulfonic acid and S-(p-tolyl) p-toluenethiosulfonate.[2][3][4][5][6]
-
Solution: Use freshly prepared or purified p-toluenesulfinic acid. If generating it in situ from the sodium salt, use it immediately. Avoid strongly acidic conditions if possible.
-
-
Acrylic Acid Polymerization (Michael Addition Route): Acrylic acid can readily polymerize, especially at higher temperatures or in the presence of radical initiators.[7]
-
Solution: Incorporate a radical inhibitor, such as hydroquinone, into the reaction mixture. Control the reaction temperature carefully.
-
-
Possible Cause 1.3: Sub-optimal Reaction Conditions
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Ensure the chosen solvent is appropriate for the specific reaction mechanism. For nucleophilic substitution, polar aprotic solvents are often effective.
-
pH Control: For the nucleophilic substitution reaction, the generation of HCl can inhibit the reaction. The use of a non-nucleophilic base can improve the yield.
-
Issue 2: Presence of Significant Impurities in the Final Product
Common Byproducts and Their Identification
| Byproduct Name | Structure | Formation Route | Identification Notes |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | Disproportionation of p-toluenesulfinic acid | More polar than the product on TLC; distinct NMR signals. |
| S-(p-tolyl) p-toluenethiosulfonate | CH₃C₆H₄SO₂SC₆H₄CH₃ | Disproportionation of p-toluenesulfinic acid | Less polar than the product on TLC; characteristic NMR signals. |
| Poly(acrylic acid) / Oligomers | -(CH₂-CH(COOH))n- | Polymerization of acrylic acid (Michael addition) | Often appears as an insoluble or oily residue.[8] |
| 3-(p-tolylsulfinyl)propanoic acid | CH₃C₆H₄S(O)CH₂CH₂COOH | Incomplete oxidation of 3-(p-tolylthio)propanoic acid | Intermediate polarity on TLC between the thioether and the sulfone. |
| Unreacted Starting Materials | - | Incomplete reaction | - |
Troubleshooting and Purification Strategies
-
Problem: Contamination with p-Toluenesulfonic Acid and S-(p-tolyl) p-toluenethiosulfonate.
-
Source: Disproportionation of p-toluenesulfinic acid starting material.[2][6]
-
Prevention: Use high-purity p-toluenesulfinic acid or its sodium salt. Avoid prolonged heating and strongly acidic conditions.
-
Purification:
-
Recrystallization: The desired product is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes).
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer, leaving non-acidic impurities like the thiosulfonate in the organic layer. Acidification of the aqueous layer will precipitate the purified product.
-
-
-
Problem: Oily Byproducts or Insoluble Solids (from Michael Addition).
-
Source: Polymerization of acrylic acid.[7]
-
Prevention: Use a polymerization inhibitor and maintain strict temperature control.
-
Purification: The polymeric byproducts are often insoluble in common organic solvents used for recrystallization of the desired product. Filtration of the hot recrystallization solution can remove these impurities.[8]
-
-
Problem: Presence of 3-(p-tolylsulfinyl)propanoic acid (Sulfoxide).
-
Source: Incomplete oxidation of 3-(p-tolylthio)propanoic acid.
-
Prevention: Ensure sufficient equivalents of the oxidizing agent and adequate reaction time.
-
Purification: Chromatographic separation (e.g., column chromatography) is often effective for separating the sulfoxide from the sulfone due to their polarity difference.
-
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of this compound from sodium p-toluenesulfinate and 3-chloropropionic acid.
Materials:
-
Sodium p-toluenesulfinate (1.0 eq)
-
3-Chloropropionic acid (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium p-toluenesulfinate in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add 3-chloropropionic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl to a pH of approximately 2.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Synthetic Pathways
Caption: Common synthetic routes for this compound.
Byproduct Formation Pathways
Caption: Formation pathways of common byproducts in the synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-Methylphenyl)sulfonyl]propanoic acid. The information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Recrystallization Issues
Problem 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution:
-
Reheat the solution to boiling.
-
Boil off a portion of the solvent to increase the concentration of the compound.
-
Allow the solution to cool slowly again.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
As a last resort, add a seed crystal of pure this compound if available.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound or its impurities, causing it to melt before dissolving.
-
Solution 1: Switch to a solvent with a lower boiling point. A mixture of solvents, like ethanol and water, can be effective.
-
Possible Cause 2: The compound is significantly impure, leading to a large melting point depression.
-
Solution 2:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
If oiling out persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.
-
Problem 3: Low recovery of the purified compound.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution 1: Concentrate the filtrate (mother liquor) by evaporation and cool it to obtain a second crop of crystals.
-
Possible Cause 2: The crystals were washed with a solvent that was not cold, leading to redissolving of the product.
-
Solution 2: Always use ice-cold solvent to wash the crystals on the filter paper. Use a minimal amount of solvent for washing.
-
Possible Cause 3: Premature crystallization occurred during hot filtration (if performed).
-
Solution 3: Ensure the funnel and receiving flask are pre-heated before filtering the hot solution.
Column Chromatography Issues
Problem 1: The compound does not move down the column (low Rf).
-
Possible Cause: The eluent is not polar enough to displace the polar compound from the stationary phase (silica gel).
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
For very polar compounds, a small amount of a more polar solvent like methanol can be added to the eluent.
-
Adding a small amount of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its polarity and improving its mobility on silica gel.
-
Problem 2: Poor separation of the compound from impurities.
-
Possible Cause 1: The chosen solvent system does not provide sufficient resolution.
-
Solution 1: Perform a more thorough thin-layer chromatography (TLC) screening with a wider range of solvent systems to find an eluent that gives a good separation between your product and the impurities (ideally, a ΔRf of at least 0.2).
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended for better results.
-
Possible Cause 3: The sample was loaded improperly.
-
Solution 3: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can also improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on its likely synthesis via a Michael addition reaction between p-toluenesulfinic acid and acrylic acid, the most common impurities are:
-
Unreacted p-toluenesulfinic acid
-
Unreacted acrylic acid
-
Poly(acrylic acid) or other polymeric byproducts.
Q2: What is a good starting solvent system for recrystallization?
A2: A mixed solvent system of ethanol and water is a good starting point. This compound is likely soluble in hot ethanol and less soluble in water. You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Q3: What type of chromatography is most suitable for purifying this compound?
A3: Normal-phase column chromatography using silica gel as the stationary phase is a common and effective method for purifying polar organic compounds like this. Reversed-phase HPLC can also be used, particularly for achieving very high purity or for analytical purposes.
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A melting point determination can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Quantitative Data on Purification Methods (Illustrative)
The following table provides illustrative data on the expected purity and yield for different purification methods. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Single Recrystallization | 85 | 95-98 | 70-85 | Good for removing moderate amounts of impurities. |
| Double Recrystallization | 85 | >99 | 50-70 | Higher purity is achieved at the cost of lower yield. |
| Silica Gel Column Chromatography | 70 | 90-97 | 60-80 | Effective for removing impurities with different polarities. |
| Preparative HPLC | 95 | >99.5 | 40-60 | Best for achieving very high purity, but typically lower yielding and more expensive. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the desired compound. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or a head of solvent) to start the flow.
-
Fraction Collection: Collect fractions in test tubes or flasks as the eluent comes off the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for failure of crystallization.
Technical Support Center: HPLC Method for 3-Tosylpropanoic Acid Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) method development for purity analysis of 3-tosylpropanoic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.
Experimental Protocol: Stability-Indicating HPLC Method for 3-Tosylpropanoic Acid
This protocol outlines a stability-indicating HPLC method for the quantitative determination of 3-tosylpropanoic acid and its process-related impurities.
Objective: To establish a robust HPLC method capable of separating 3-tosylpropanoic acid from its potential impurities and degradation products, ensuring accurate purity assessment.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the 3-tosylpropanoic acid peak |
| Theoretical Plates | > 2000 for the 3-tosylpropanoic acid peak |
| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections of standard) |
| % RSD of Retention Time | ≤ 1.0% (for 6 replicate injections of standard) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 3-tosylpropanoic acid reference standard in the sample diluent to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 0.5 mg/mL of 3-tosylpropanoic acid.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the 3-tosylpropanoic acid sample.[1][2] These studies help to identify potential degradation products and confirm that they are well-separated from the main peak.[3]
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux with 0.1 M HCl at 60°C for 4 hours. |
| Base Hydrolysis | Reflux with 0.1 M NaOH at 60°C for 2 hours. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours.[2] |
| Thermal Degradation | Heat the solid sample at 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample to UV light (254 nm) for 24 hours. |
After exposure, neutralize the acidic and basic samples before dilution and injection.
Troubleshooting Guide
This guide addresses common problems that may arise during the HPLC analysis of 3-tosylpropanoic acid.
Q1: Why is my 3-tosylpropanoic acid peak tailing?
A1: Peak tailing for acidic compounds like 3-tosylpropanoic acid is a frequent issue.[4][5] The primary causes are often related to secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH: The pKa of the carboxylic acid group in 3-tosylpropanoic acid is expected to be around 4-5. If the mobile phase pH is close to or above the pKa, the compound will be partially or fully ionized, leading to interactions with residual silanol groups on the C18 column, causing tailing.[4]
-
Solution: Lower the pH of the mobile phase. Using a mobile phase with 0.1% phosphoric acid will ensure the analyte is in its protonated, less polar form, minimizing silanol interactions.[6]
-
-
Column Activity: Residual silanol groups on the silica backbone of the stationary phase can interact with the acidic analyte.
-
Solution: Use a high-purity, end-capped C18 column. If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[6]
-
Solution: Reduce the sample concentration or the injection volume.
-
Q2: What should I do if I see poor resolution between 3-tosylpropanoic acid and an impurity?
A2: Poor resolution can be addressed by modifying the chromatographic conditions to improve the separation.
-
Gradient Slope: A steep gradient may not provide sufficient time for separation.
-
Solution: Make the gradient shallower. Decrease the rate of increase of the organic solvent (Mobile Phase B) to allow more time for the components to interact with the stationary phase.
-
-
Organic Modifier: The type of organic solvent can influence selectivity.
-
Solution: Try replacing acetonitrile with methanol or using a combination of both.
-
-
Column Chemistry: If resolution is still an issue, a different column chemistry may be necessary.
-
Solution: Consider a phenyl-hexyl or a biphenyl stationary phase, which can offer different selectivity for aromatic compounds.
-
Q3: My retention times are drifting. What is the cause?
A3: Retention time instability can be due to several factors.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A 10-column volume equilibration is a good starting point.
-
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component) can cause drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.
-
Solution: Perform regular maintenance on the HPLC system.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities of 3-tosylpropanoic acid?
A1: Based on the typical synthesis of tosylates from alcohols, potential impurities could include:
-
Starting Material: Unreacted 3-hydroxypropanoic acid.
-
By-products of Tosylation: p-Toluenesulfonic acid, formed from the hydrolysis of tosyl chloride.[6]
-
Side-reaction Products: Dimerization or polymerization products of 3-hydroxypropanoic acid or 3-tosylpropanoic acid.
-
Degradation Products: As identified during forced degradation studies, which may include hydrolysis products.
Q2: How should I prepare the mobile phase?
A2: For consistent results, precise mobile phase preparation is critical.
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Degassing: Before use, degas both mobile phases using an inline degasser, sonication, or vacuum filtration to prevent bubble formation in the pump and detector.
Q3: What validation parameters are important for this method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be validated for a purity method:[3][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are key to demonstrating specificity.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: What is the purpose of the system suitability test?
A4: The system suitability test (SST) is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately for the intended application. The SST parameters, such as tailing factor, theoretical plates, and reproducibility of injections, confirm that the system is capable of providing accurate and precise results.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. helixchrom.com [helixchrom.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
stability and degradation of 3-[(4-Methylphenyl)sulfonyl]propanoic acid under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-[(4-Methylphenyl)sulfonyl]propanoic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is primarily susceptible to hydrolysis. The most likely degradation pathway involves the cleavage of the sulfonyl-nitrogen bond, which would yield p-toluenesulfonic acid and 3-aminopropanoic acid (β-alanine). The carboxylic acid group is generally stable under these conditions, but at very high temperatures and extreme pH, decarboxylation could potentially occur.
Q2: My compound is showing poor solubility in the acidic aqueous solution for the degradation study. What can I do?
A2: Poor aqueous solubility is a common issue. You can try using a co-solvent system, such as a mixture of water and a stable, water-miscible organic solvent like acetonitrile or methanol. It is crucial to ensure the co-solvent is inert under the experimental conditions. Always run a control experiment with the co-solvent alone to assess its stability and potential interference with the analytical method.
Q3: I am observing multiple peaks in my HPLC chromatogram after the forced degradation study. How do I identify the significant degradation products?
A3: In forced degradation studies, it is common to see multiple degradation products. According to ICH guidelines, significant degradation is typically in the range of 5-20% of the parent compound.[1] You should focus on identifying and characterizing peaks that fall within this range. A mass balance analysis, where the sum of the parent compound and all degradation products should ideally be close to 100%, can help ensure that all major degradants are accounted for.[1]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is crucial for accurately assessing the degradation of your compound. This method must be able to separate the parent compound from its degradation products and any impurities. To develop such a method, you will need to analyze samples from forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light). This will ensure that the method can resolve all potential degradation products.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Mild Acidic Conditions
-
Possible Cause: The compound may be relatively stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl).
-
Increase the temperature of the study (e.g., from 40°C to 60°C or higher).
-
Extend the duration of the study.
-
Ensure proper mixing of the solution throughout the experiment.
-
Issue 2: Rapid and Complete Degradation of the Compound
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the acid concentration.
-
Lower the temperature.
-
Reduce the duration of the experiment and take more frequent time points at the beginning of the study.
-
Consider a different, less harsh acidic medium.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: The analytical method is not optimized.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).
-
Try a different column chemistry (e.g., C18, phenyl-hexyl).
-
Optimize the column temperature.
-
Adjust the flow rate.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Experimental Protocols
Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), for neutralization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stress Sample:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 1 N HCl to achieve the desired final acid concentration (e.g., 0.1 N HCl).
-
Dilute to the final volume with water or the appropriate co-solvent mixture to achieve a final drug concentration of, for example, 100 µg/mL.
-
-
Incubation:
-
Incubate the stress sample in a constant temperature bath at a specified temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all major products have been accounted for.
-
Data Presentation
Table 1: Illustrative Degradation Data for this compound in 0.1 N HCl at 60°C
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) (p-toluenesulfonic acid) | Degradation Product 2 (%) (β-alanine) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 2.5 | 2.1 | 99.8 |
| 4 | 90.5 | 4.8 | 4.5 | 99.8 |
| 8 | 82.1 | 8.9 | 8.5 | 99.5 |
| 12 | 74.8 | 12.7 | 12.2 | 99.7 |
| 24 | 60.3 | 19.8 | 19.5 | 99.6 |
Visualizations
Caption: Hypothesized degradation pathway under acidic conditions.
Caption: General workflow for forced degradation studies.
References
storage and handling guidelines for 3-tosylpropanoic acid
Frequently Asked Questions (FAQs)
Q1: How should I properly store 3-tosylpropanoic acid?
A: Based on general guidelines for similar solid organic acids, 3-tosylpropanoic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid storing it with incompatible materials.
Q2: What are the primary hazards associated with handling 3-tosylpropanoic acid?
A: While specific data is unavailable, related compounds can cause skin, eye, and respiratory irritation.[2] Ingestion may also be harmful. It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.
Q3: What personal protective equipment (PPE) is recommended when working with 3-tosylpropanoic acid?
A: Standard laboratory PPE should be worn. This includes:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Q4: What should I do in case of accidental contact with 3-tosylpropanoic acid?
A: Follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Q5: How should I handle spills of 3-tosylpropanoic acid?
A: For small spills, you should:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has changed color or appearance. | Potential degradation or contamination. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
| Difficulty dissolving the compound. | The chosen solvent may be inappropriate, or the material may have degraded. | Verify the appropriate solvent for your experiment. If the solvent is correct, consider that the material may be impure or degraded. |
| Inconsistent experimental results. | This could be due to improper storage leading to degradation, or contamination. | Review storage conditions and handling procedures. If possible, use a fresh batch of the compound for subsequent experiments. |
Quantitative Data Summary
A specific Safety Data Sheet with quantitative data for 3-tosylpropanoic acid could not be located. The table below is a template that should be populated with data from a verified SDS for 3-tosylpropanoic acid when available.
| Property | Value | Source |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Decomposition Temperature | Data Not Available | - |
| Solubility | Data Not Available | - |
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application and should be designed based on peer-reviewed literature and established laboratory safety practices. A generic protocol for preparing a solution would involve:
-
Preparation: Work in a chemical fume hood.
-
Tare: Tare a clean, dry weighing vessel on an analytical balance.
-
Weighing: Carefully weigh the desired amount of 3-tosylpropanoic acid, avoiding the creation of dust.
-
Dissolution: Add the weighed solid to a suitable volumetric flask.
-
Solvent Addition: Add the chosen solvent incrementally, mixing to dissolve the solid completely.
-
Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Visualizations
Caption: Troubleshooting workflow for handling 3-tosylpropanoic acid.
References
troubleshooting low yield in esterification of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 3-[(4-Methylphenyl)sulfonyl]propanoic acid.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my esterification reaction consistently low?
A1: Low yields in the Fischer esterification of this compound are often due to the reversible nature of the reaction.[1][2] Several factors can be optimized to drive the equilibrium towards the product side.
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time and monitoring its progress using Thin Layer Chromatography (TLC).
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1][3][4]
-
Insufficient Catalyst: The acid catalyst concentration might be too low to effectively protonate the carboxylic acid.
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[5]
Solutions:
-
Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product.[3][4] Using the alcohol as the solvent is a common and effective strategy.[6]
-
Remove Water: Actively removing water as it forms can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][4]
-
Optimize Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Typically, 1-5 mol% relative to the carboxylic acid is effective.
-
Increase Reaction Temperature: Heating the reaction to the reflux temperature of the alcohol being used is crucial for a reasonable reaction rate.[7]
Q2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?
A2: While the sulfonyl group is generally stable under Fischer esterification conditions, side reactions can still occur, particularly with certain alcohols or under harsh conditions.
-
Dehydration of Alcohol: If using a secondary or tertiary alcohol, elimination to form an alkene can be a competing reaction, especially at higher temperatures with a strong acid catalyst.[6]
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed self-condensation to form an ether.
Solutions:
-
Use Primary Alcohols: Whenever possible, use primary alcohols as they are less prone to elimination reactions.[6]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed.
-
Purification: Utilize column chromatography to separate the desired ester from any non-polar side products like alkenes or ethers.
Q3: The purification of my final ester product is challenging. What are the recommended purification methods?
A3: Proper work-up and purification are critical for obtaining a high-purity ester.
-
Incomplete Neutralization: Residual acid catalyst can complicate purification and may lead to product degradation over time.
-
Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult.
-
Product Solubility: The ester product may have some solubility in the aqueous phase, especially if a lower-chain alcohol was used, leading to loss of product during extraction.[8]
Solutions:
-
Thorough Neutralization: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to completely neutralize and remove the acid catalyst.
-
Brine Wash: To break up emulsions and reduce the solubility of the organic product in the aqueous layer, perform a final wash with a saturated sodium chloride solution (brine).
-
Efficient Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product.
-
Recrystallization/Column Chromatography: For high purity, the crude product can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of the esterification of this compound.
| Parameter | Recommended Change | Expected Impact on Yield | Rationale |
| Alcohol to Acid Molar Ratio | Increase (e.g., use alcohol as solvent) | Increase | Shifts the reaction equilibrium towards the product side (Le Châtelier's Principle).[3][4] |
| Water Content | Decrease (use anhydrous reagents, remove water during reaction) | Increase | Prevents the reverse reaction (ester hydrolysis) from occurring.[1][4] |
| Catalyst Concentration | Optimize (typically 1-5 mol%) | Increase | A sufficient amount of catalyst is needed to protonate the carbonyl group and increase the reaction rate. |
| Reaction Temperature | Increase to reflux | Increase | Increases the reaction rate, allowing equilibrium to be reached faster.[5] |
| Reaction Time | Optimize (monitor by TLC) | Increase | Ensures the reaction proceeds to completion. |
Experimental Protocols
Representative Fischer Esterification Protocol for Methyl 3-[(4-Methylphenyl)sulfonyl]propanoate
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the progress of the reaction by TLC. Reaction times can range from 2 to 24 hours.[9]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-[(4-Methylphenyl)sulfonyl]propanoate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]
Visualizations
Caption: Troubleshooting workflow for low yield in esterification.
Caption: General mechanism of Fischer esterification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach involves the reaction of p-toluenesulfinic acid sodium salt with maleic anhydride in an aqueous solution, followed by heating. This method is analogous to the synthesis of 3-(phenylsulfonyl)propanoic acid.
Q2: What are the critical reaction parameters to monitor during scale-up?
During scale-up, it is crucial to monitor the reaction temperature, the rate of addition of reagents, and the efficiency of stirring. Inadequate temperature control can lead to side reactions, while poor mixing can result in localized concentration gradients and reduced yields.
Q3: What are the typical yields for this synthesis?
Yields can vary depending on the scale and specific conditions. For the analogous 3-(phenylsulfonyl)propanoic acid, yields in the range of 58-70% have been reported.[1] Similar yields can be expected for the 4-methylphenyl derivative with proper optimization.
Q4: What are the main impurities I should look out for?
The primary impurities can include unreacted starting materials (p-toluenesulfinic acid and maleic anhydride), and potential polymeric byproducts.[1] The formation of these byproducts is often observed as oily droplets in the reaction mixture.[1]
Q5: How can I purify the final product at a larger scale?
Purification is typically achieved through crystallization. After the reaction, the product can be precipitated by acidifying the reaction mixture and cooling. The collected solid can then be recrystallized from a suitable solvent system, such as ethyl acetate-n-hexane, to achieve high purity.[2] For larger quantities, filtration and washing with cold water are effective first steps.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time (e.g., 16 hours).[1] Monitor the reaction progress using a suitable analytical technique like TLC or NMR. |
| Poor mixing at larger scale. | Use a mechanical stirrer to ensure efficient mixing of the reaction mixture, especially in larger reaction vessels. | |
| Suboptimal pH for precipitation. | After the reaction, carefully acidify the mixture to a pH of around 1-2 with an acid like 10% HCl to ensure complete precipitation of the product.[2] | |
| Formation of Oily Byproducts | Polymerization of maleic anhydride or side reactions. | The formation of some oily byproducts is not uncommon.[1] These can often be removed by filtration of the hot reaction mixture before cooling and precipitation. |
| Product is Difficult to Crystallize | Presence of impurities inhibiting crystallization. | Ensure the crude product is thoroughly washed to remove soluble impurities. If problems persist, consider a solvent-antisolvent recrystallization or purification by column chromatography on a small scale to obtain seed crystals. |
| Inconsistent Results Between Batches | Variation in the quality of starting materials. | Use starting materials of consistent quality and purity. It is good practice to analyze the starting materials before use. |
| Inconsistent temperature control. | Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar, well-documented procedure for 3-(phenylsulfonyl)propanoic acid.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.1 mol scale) | Moles | Notes |
| Maleic anhydride | 98.06 | 10.9 g | 0.111 | |
| p-Toluenesulfinic acid sodium salt | 178.18 | 22.0 g | 0.123 | 1.1 equivalents |
| Glacial acetic acid | 60.05 | 8 mL | 0.140 | 1.2 equivalents |
| Deionized water | 18.02 | 370 mL | - | Solvent |
| 10% Hydrochloric acid | - | As needed | - | For acidification |
Procedure:
-
To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add maleic anhydride (10.9 g, 111 mmol) and deionized water (370 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add p-toluenesulfinic acid sodium salt (22.0 g, 123 mmol) and glacial acetic acid (8 mL, 140 mmol) to the cooled mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C oil bath temperature) and maintain for 16 hours.
-
If oily byproducts are observed, the hot solution can be filtered to remove them.
-
Cool the reaction mixture to room temperature and then further cool in an ice-water bath.
-
Acidify the mixture to a pH of 1-2 with 10% hydrochloric acid to precipitate the product.
-
Collect the white solid by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield during the synthesis.
References
improving solubility of 3-tosylpropanoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-tosylpropanoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-tosylpropanoic acid?
A1: 3-Tosylpropanoic acid is a polar molecule containing both a carboxylic acid and a tosyl group. Based on the behavior of structurally similar compounds like 3-mercaptopropanoic acid, it is expected to be more soluble in polar organic solvents than in non-polar ones.[1] Its solubility is also pH-dependent; deprotonation of the carboxylic acid group under basic conditions will increase its solubility in polar solvents.[1]
Q2: I am having trouble dissolving 3-tosylpropanoic acid in my reaction solvent. What can I do?
A2: Several strategies can be employed to improve the solubility of 3-tosylpropanoic acid. These include:
-
Solvent Selection: Choosing a more polar aprotic solvent.
-
pH Adjustment: Adding a non-nucleophilic base to deprotonate the carboxylic acid, forming a more soluble salt.
-
Co-solvent System: Using a mixture of solvents to achieve the desired solubility.
-
Temperature Increase: Gently warming the reaction mixture may improve solubility, but care should be taken to avoid decomposition of reactants or products.
Q3: Which solvents are recommended for dissolving 3-tosylpropanoic acid?
A3: While specific data for 3-tosylpropanoic acid is limited, data for the structurally analogous 3-phenylpropanoic acid suggests good solubility in polar protic and aprotic solvents.[2] Therefore, solvents such as methanol, ethanol, DMSO, DMF, and acetonitrile are likely to be effective. A table summarizing the solubility of 3-phenylpropanoic acid, which can be used as a proxy, is provided in the Data Presentation section.
Q4: Can I use a base to increase the solubility of 3-tosylpropanoic acid? Which one should I choose?
A4: Yes, using a base is a common and effective method. A non-nucleophilic organic base like triethylamine is a suitable choice. It will deprotonate the carboxylic acid, forming a more soluble triethylammonium salt. This approach is particularly useful in anhydrous reaction conditions where the introduction of water is undesirable.
Q5: How do I remove the base (e.g., triethylamine) and its corresponding salt after the reaction?
A5: If your product is not sensitive to water or acid, you can perform an acidic workup.[3] Triethylamine will be protonated to form triethylammonium hydrochloride, which is soluble in the aqueous phase and can be removed by extraction.[3][4] If an acidic workup is not feasible, triethylamine can often be removed by evaporation under reduced pressure (roto-evaporation), sometimes with co-evaporation with a higher boiling point solvent like toluene.[5] The triethylammonium salt may also be precipitated by adding a less polar solvent and removed by filtration.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| 3-Tosylpropanoic acid is not dissolving in the reaction solvent. | The solvent is not polar enough. | 1. Switch to a more polar solvent such as DMF, DMSO, or acetonitrile.2. Use a co-solvent system. For example, add a small amount of a highly polar solvent like DMSO to your primary solvent.[6] |
| The concentration of 3-tosylpropanoic acid is too high. | 1. Attempt the reaction at a lower concentration.2. If the reaction allows, add the 3-tosylpropanoic acid portion-wise as it is consumed. | |
| Room temperature is insufficient for dissolution. | Gently warm the reaction mixture while stirring. Monitor for any signs of decomposition. | |
| Precipitate forms upon addition of other reagents. | The salt of 3-tosylpropanoic acid is not soluble in the reaction medium. | 1. Add a co-solvent to increase the polarity of the medium.2. If using a base to form the salt in situ, ensure the base is added slowly and with vigorous stirring to promote dissolution. |
| A reaction has occurred, and the product is insoluble. | This is a desired outcome if the product is intended to precipitate. If not, a different solvent system may be required for the reaction. | |
| Reaction is sluggish or incomplete. | Poor solubility of 3-tosylpropanoic acid is limiting its availability for the reaction. | 1. Implement one of the solubility enhancement techniques described above (e.g., addition of a base, use of a co-solvent).2. Increase the reaction temperature if the reactants and products are stable. |
Data Presentation
Table 1: Solubility of 3-Phenylpropanoic Acid in Various Organic Solvents at 20°C
This data is for 3-phenylpropanoic acid and should be used as an estimate for the solubility of 3-tosylpropanoic acid.
| Solvent | Solubility ( g/100 g of solvent) |
| Methanol | 517 |
| Ethanol | 471 |
| 1-Propanol | 283 |
| i-Butanol | 206 (at 19.6°C) |
| Chloroform | 55.2 |
| Carbon Tetrachloride | 43.2 |
| Water | 0.59 |
(Data sourced from[2])
Experimental Protocols
Protocol 1: Improving Solubility using a Base (Triethylamine)
Objective: To increase the solubility of 3-tosylpropanoic acid in a reaction by forming its triethylammonium salt.
Materials:
-
3-Tosylpropanoic acid
-
Anhydrous reaction solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Triethylamine (Et₃N)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of 3-tosylpropanoic acid.
-
Add the anhydrous reaction solvent.
-
While stirring, slowly add 1.0 to 1.1 equivalents of triethylamine to the suspension.
-
Continue stirring at room temperature. The solid should gradually dissolve as the triethylammonium salt is formed.
-
Once a clear solution is obtained, proceed with the addition of other reagents.
Protocol 2: Using a Co-solvent System
Objective: To dissolve 3-tosylpropanoic acid using a mixture of solvents.
Materials:
-
3-Tosylpropanoic acid
-
Primary reaction solvent (e.g., Dichloromethane, Toluene)
-
Co-solvent (e.g., DMSO, DMF)
Procedure:
-
Add 3-tosylpropanoic acid to the reaction vessel.
-
Add the majority of the primary reaction solvent.
-
While stirring, add the co-solvent (e.g., DMSO) dropwise until the 3-tosylpropanoic acid dissolves. Start with a small volume (e.g., 1-5% of the total solvent volume) and add more if necessary.
-
Once the solution is homogeneous, proceed with the reaction.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Solubility enhancement via salt formation.
References
preventing side reactions with 3-[(4-Methylphenyl)sulfonyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-Methylphenyl)sulfonyl]propanoic acid. Our goal is to help you anticipate and resolve common issues, thereby preventing side reactions and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary site of reactivity is the carboxylic acid (-COOH) group, which readily undergoes common reactions such as esterification and amidation. The tosyl (4-methylphenylsulfonyl) group is generally stable under many reaction conditions but can be cleaved under strongly acidic or reductive environments.[1]
Q2: What are the typical physical properties of this compound?
A2: this compound is a white crystalline solid. It has limited solubility in water but is soluble in organic solvents like methanol and acetone.
Q3: Is the tosyl group stable during standard esterification and amidation reactions?
A3: Yes, the tosyl group is generally robust and stable under standard conditions for esterification (e.g., using acid catalysts like H₂SO₄ or coupling agents) and amidation (e.g., using coupling agents like DCC or EDC). However, prolonged exposure to very strong acids or bases at high temperatures should be avoided to prevent potential cleavage.[1]
Q4: Can this compound undergo decarboxylation?
A4: While decarboxylation of propanoic acids can occur, it typically requires high temperatures. Under standard esterification and amidation conditions, significant decarboxylation is not a common side reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Esterification Reactions
Problem 1: Low Yield of the Desired Ester
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Increase the molar excess of the alcohol. - Use a more efficient acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., DCC with DMAP). |
| Hydrolysis of the Ester Product | - Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent (e.g., molecular sieves).[2] |
| Steric Hindrance | - For sterically hindered alcohols, consider using a more potent activation method for the carboxylic acid, such as conversion to the acid chloride. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - Improve reaction conversion as described in "Low Yield". - Purify the crude product using column chromatography. |
| Side Products from Alcohol Dehydration | - This can occur with secondary and tertiary alcohols under strong acid catalysis. Use milder conditions or a coupling agent-based method. |
| Hydrolyzed Ester | - Ensure all work-up and purification steps are performed under anhydrous conditions where possible. |
Amidation (Peptide Coupling) Reactions
Problem 1: Low Amide Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Use a more efficient coupling agent (e.g., HATU, HBTU). - Ensure the reaction is run at the optimal temperature for the chosen coupling agent. |
| Protonation of the Amine | - If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., DIPEA, NMM) to liberate the free amine.[3] An acidic pH will render the amine non-nucleophilic.[3] |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP). |
Problem 2: Formation of N-acylurea Byproduct
| Potential Cause | Troubleshooting Step |
| Use of Carbodiimide Coupling Agents (e.g., DCC, EDC) | - This is a common side reaction with carbodiimides. Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress this side reaction. |
| Elevated Reaction Temperature | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Experimental Protocols
Protocol 1: General Procedure for Esterification using Sulfuric Acid
This protocol describes a general method for the esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol) (10 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired alcohol (10 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 2: General Procedure for Amidation using HATU
This protocol provides a general method for the amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Aniline) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Esterification Conditions for Propanoic Acid Analogs
| Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 | 3.5 | 96.9 | [4] |
| Acetic Acid | Benzyl Alcohol | S-Fe-MCM-48 | 60 | 6 | >95 | [5] |
| Propionic Acid | Benzyl Alcohol | Amberlyst-15 | 80 | 5 | ~85 | [6] |
Table 2: Amidation Yields for Propanoic Acid Analogs
| Acid | Amine | Coupling Method | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | L-Glu-OH | ClCO₂Et, Et₃N | 66-96 | [3] |
| β-Alanine | p-Toluenesulfonyl chloride | Na₂CO₃ | 89 | [7] |
Visualizations
Caption: General experimental workflows for esterification and amidation reactions.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Tosylpropanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting the complex NMR spectra of 3-tosylpropanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for 3-tosylpropanoic acid?
A1: The expected chemical shifts for 3-tosylpropanoic acid are influenced by the electron-withdrawing nature of the tosyl group and the carboxylic acid moiety. Below is a table of predicted 1H and 13C NMR chemical shifts. Please note that actual experimental values may vary depending on the solvent, concentration, and temperature.
Data Presentation: Predicted NMR Data for 3-Tosylpropanoic Acid
1H NMR (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (α-CH2) | ~ 2.8 - 3.0 | Triplet | ~ 6-7 |
| H-3 (β-CH2) | ~ 3.4 - 3.6 | Triplet | ~ 6-7 |
| Ar-H (ortho to SO2) | ~ 7.7 - 7.9 | Doublet | ~ 8-9 |
| Ar-H (meta to SO2) | ~ 7.3 - 7.5 | Doublet | ~ 8-9 |
| Ar-CH3 | ~ 2.4 | Singlet | N/A |
| COOH | ~ 10 - 12 | Broad Singlet | N/A |
13C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| C=O | ~ 170 - 175 |
| C-2 (α-CH2) | ~ 30 - 35 |
| C-3 (β-CH2) | ~ 50 - 55 |
| Ar-C (ipso-SO2) | ~ 145 |
| Ar-C (ipso-CH3) | ~ 140 |
| Ar-C (ortho to SO2) | ~ 128 |
| Ar-C (meta to SO2) | ~ 130 |
| Ar-CH3 | ~ 21 |
Q2: Why is the carboxylic acid proton signal often broad and sometimes not observed?
A2: The carboxylic acid proton (COOH) is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl3) or with other molecules of the acid itself through hydrogen bonding.[1] This exchange process can lead to a significant broadening of the signal, and in some cases, the signal may be too broad to be distinguished from the baseline. To confirm its presence, you can perform a D2O exchange experiment: add a drop of deuterium oxide to the NMR tube, shake it, and re-acquire the spectrum. The acidic COOH proton will exchange with deuterium, causing the signal to disappear.[2]
Q3: How does the tosyl group influence the chemical shifts of the propanoic acid chain?
A3: The tosyl group is strongly electron-withdrawing due to the sulfone moiety. This deshields the adjacent protons and carbons. Consequently, the protons on the β-carbon (H-3), which are closer to the tosyl group, are expected to resonate at a higher chemical shift (further downfield) compared to the protons on the α-carbon (H-2). Similarly, the β-carbon (C-3) will also be shifted downfield in the 13C NMR spectrum.
Troubleshooting Guide
Problem 1: My aromatic region is complex and difficult to interpret.
-
Possible Cause: In derivatives of 3-tosylpropanoic acid that contain other aromatic rings, there can be significant overlap between the signals of the tosyl group's aromatic protons and the protons of the other aromatic moieties.[3]
-
Solution:
-
Use a different solvent: Changing the NMR solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[2]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify which protons are coupled to each other within the same spin system, allowing for the differentiation of the tosyl group's aromatic signals from other aromatic signals.[4][5] An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the aromatic protons to their directly attached carbons, providing another dimension of information for resolving overlap.[5]
-
Problem 2: The signals for the α- and β-protons are not clear triplets.
-
Possible Cause: This can occur if the coupling constants between the α- and β-protons are not significantly different from other potential couplings, or if the molecule has restricted rotation, leading to more complex splitting patterns. In some cases, if the chemical shift difference between the α- and β-protons is small, second-order effects can distort the multiplicity from a simple triplet.
-
Solution:
-
Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion in Hz, which can simplify complex splitting patterns and reveal the expected first-order multiplicities.
-
Simulation: Using NMR simulation software can help to model the expected spectrum based on predicted chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, a better understanding of the coupling network can be achieved.
-
Problem 3: I am seeing unexpected peaks in my spectrum.
-
Possible Cause: These could be due to impurities from the synthesis (e.g., residual solvents, starting materials, or byproducts) or from the NMR sample preparation itself (e.g., grease, dust).[6] Tosylates can also be unstable under certain conditions and may decompose.[7][8]
-
Solution:
-
Check for Common Contaminants: Common laboratory solvents like acetone, ethyl acetate, and grease have characteristic chemical shifts. Consult a reference table for common NMR impurities.
-
Purification: Ensure your sample is of high purity. Recrystallization or column chromatography may be necessary.
-
Careful Sample Preparation: Use clean and dry NMR tubes and high-purity deuterated solvents. Filter your sample into the NMR tube to remove any particulate matter.[4][9][10][11]
-
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Weigh approximately 5-25 mg of the 3-tosylpropanoic acid derivative for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.[4][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][10]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Visualizations
Caption: A troubleshooting workflow for common NMR spectral interpretation issues.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid and 3-(Phenylsulfonyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-[(4-Methylphenyl)sulfonyl]propanoic acid and 3-(phenylsulfonyl)propanoic acid. Understanding the subtle differences in reactivity between these two structurally similar compounds is crucial for their effective application in organic synthesis, medicinal chemistry, and materials science. This document summarizes their physicochemical properties, explores the electronic effects governing their reactivity, and provides detailed experimental protocols for their synthesis and for a comparative kinetic analysis.
Introduction
3-(Phenylsulfonyl)propanoic acid and its para-methylated analog, this compound (also known as 3-(tosyl)propanoic acid), are bifunctional organic molecules containing both a carboxylic acid and a sulfonyl group. These functional groups provide versatile handles for a variety of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials.
The primary difference between these two compounds lies in the presence of a methyl group on the phenyl ring of this compound. This seemingly minor structural change has a predictable, albeit subtle, impact on the electronic properties and, consequently, the reactivity of both the sulfonyl and carboxylic acid moieties.
Physicochemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 3-(Phenylsulfonyl)propanoic Acid |
| Molecular Formula | C₁₀H₁₂O₄S | C₉H₁₀O₄S |
| Molecular Weight | 228.27 g/mol | 214.24 g/mol |
| CAS Number | 10154-76-4 | 10154-71-9 |
| Appearance | White to off-white solid | White to off-white solid[1] |
| Melting Point | 112-113 °C | 128-130 °C |
| pKa (Predicted) | No data available | ~3.85 |
| Solubility | Soluble in methanol | Soluble in methanol |
Theoretical Reactivity Comparison: Electronic Effects
The reactivity of these molecules is primarily governed by the electronic nature of the arylsulfonyl group. The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent.
The key difference between the two molecules is the para-methyl group on the phenyl ring of this compound. The methyl group is an electron-donating group (EDG) by induction and hyperconjugation. This has two main consequences:
-
Reactivity of the Sulfonyl Group: The sulfonyl group is strongly electron-withdrawing, making the sulfur atom electrophilic and susceptible to nucleophilic attack. The electron-donating methyl group in the para position of the tosyl moiety pushes electron density into the aromatic ring, which in turn slightly reduces the electrophilicity of the sulfonyl sulfur. In contrast, the unsubstituted phenylsulfonyl group does not have this electron-donating influence. Therefore, 3-(phenylsulfonyl)propanoic acid is predicted to be more reactive towards nucleophiles at the sulfonyl sulfur than this compound .
-
Acidity of the Carboxylic Acid: The acidity of the propanoic acid moiety is influenced by the inductive effect of the sulfonyl group. A more electron-withdrawing sulfonyl group will lead to a more acidic carboxylic acid (a lower pKa). Since the phenylsulfonyl group is more electron-withdrawing than the p-tolylsulfonyl group, it is expected that 3-(phenylsulfonyl)propanoic acid is a slightly stronger acid than this compound .
The following diagram illustrates the electronic effects influencing the reactivity.
References
Stereoisomers of Sulfonylpropanoic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have a profound impact on its biological activity. This is particularly crucial in drug discovery and development, where enantiomers and diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activity of sulfonylpropanoic acid isomers, focusing on their inhibitory effects on the enzyme carboxypeptidase A.
Unlocking Potency: The Case of 2-Benzyl-3-methanesulfinylpropanoic Acid
A study by Jin et al. systematically investigated the inhibitory potency of the four stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid against bovine pancreatic carboxypeptidase A (CPA), a zinc-containing metalloprotease. Their findings underscore the critical role of stereochemistry in enzyme-inhibitor interactions.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of the four stereoisomers were determined and are presented as inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor.
| Isomer Configuration | Inhibition Constant (Ki) in µM |
| (2S, S_S) | 0.45 |
| (2R, S_S) | 5.6 |
| (2S, R_S) | 6.8 |
| (2R, R_S) | 24 |
Data sourced from Jin, J. Y., Tian, G. R., & Kim, D. H. (2003). Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 11(20), 4377-4381.
The data clearly demonstrates that the (2S, S_S)-isomer is the most potent inhibitor of carboxypeptidase A, with a Ki value of 0.45 µM. The other isomers exhibit significantly weaker inhibitory activity, with the (2R, R_S)-isomer being the least potent. This highlights a high degree of stereoselectivity in the binding of these inhibitors to the active site of the enzyme.
Experimental Protocols
The determination of the inhibitory activity of the sulfonylpropanoic acid isomers was conducted using a standardized enzyme inhibition assay.
Carboxypeptidase A Inhibition Assay
Objective: To determine the inhibition constant (Ki) of each stereoisomer of 2-benzyl-3-methanesulfinylpropanoic acid against carboxypeptidase A.
Materials:
-
Bovine pancreatic carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
The four stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid
-
Spectrophotometer
Procedure:
-
A stock solution of bovine pancreatic CPA was prepared in cold 10% LiCl solution.
-
The substrate, hippuryl-L-phenylalanine, was dissolved in Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl.
-
The four stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid were dissolved in an appropriate solvent to create stock solutions.
-
The enzyme assay was performed in a quartz cuvette at 25 °C.
-
The reaction mixture contained the Tris-HCl buffer, the substrate, and varying concentrations of the inhibitor.
-
The reaction was initiated by the addition of the CPA enzyme solution.
-
The rate of hydrolysis of hippuryl-L-phenylalanine was monitored by measuring the increase in absorbance at 254 nm using a spectrophotometer.
-
The inhibition constants (Ki) were determined by analyzing the enzyme kinetics data using Dixon plots.
Visualizing the Mechanism of Action
The interaction between an inhibitor and an enzyme's active site is a key determinant of its potency. In the case of 2-benzyl-3-methanesulfinylpropanoic acid and carboxypeptidase A, the stereochemistry of the inhibitor dictates its binding orientation and affinity.
Caption: Proposed binding mode of the most potent (2S, S_S)-isomer.
The carboxylate group of the inhibitor is believed to coordinate with the essential zinc ion in the active site of carboxypeptidase A. The sulfoxide group can form a hydrogen bond with a key amino acid residue, such as Arginine-127, while the benzyl group engages in hydrophobic interactions, for instance with Tyrosine-248. The specific spatial arrangement of these functional groups in the (2S, S_S)-isomer allows for an optimal fit within the enzyme's active site, leading to its superior inhibitory potency.
Conclusion
The comparative analysis of the biological activity of 2-benzyl-3-methanesulfinylpropanoic acid stereoisomers provides a compelling example of the importance of stereochemistry in drug design. The significant difference in inhibitory potency among the isomers against carboxypeptidase A highlights the necessity for stereoselective synthesis and testing in the development of new therapeutic agents. This understanding is critical for researchers and drug development professionals aiming to optimize the efficacy and safety of new drug candidates.
A Comparative Guide to Alternative Reagents for 3-[(4-Methylphenyl)sulfonyl]propanoic Acid in Synthesis
For researchers and professionals in drug development and chemical synthesis, 3-[(4-Methylphenyl)sulfonyl]propanoic acid serves as a valuable bifunctional building block. Its structure, featuring a carboxylic acid for coupling reactions and a tosyl group that can influence molecular conformation and solubility, makes it a versatile reagent. However, depending on the specific synthetic goal—such as modulating electronic properties, altering steric hindrance, or improving reaction yields—a range of alternative reagents may offer superior performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Overview of Alternative Reagents
Alternatives to this compound can be broadly categorized into two groups:
-
Direct Structural Analogues: These compounds retain the core sulfonylpropanoic acid scaffold but feature modifications to the aromatic ring. Variations include the removal of the methyl group or the introduction of different substituents, which can fine-tune the reagent's electronic and steric properties.
-
Structurally Related Compounds: This category includes molecules with different linkages, such as sulfonamides, which offer a different geometric and chemical environment around the sulfur atom while retaining both acidic and sulfonyl-type functionalities.
The logical relationship between the primary reagent and its alternatives is illustrated below.
Caption: Logical map of alternative reagent classes.
Quantitative Data Comparison
The selection of a reagent is often guided by its physical and chemical properties, which influence reaction conditions and outcomes. The following table summarizes key quantitative data for this compound and its primary alternatives.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Key Features |
| This compound | 20173-31-9 | 228.26 | 133-135 | ~85% | Standard reagent with electron-donating methyl group. |
| 3-(Phenylsulfonyl)propanoic acid | 10154-71-9 | 214.24 | 128-130 | 83%[1] | Unsubstituted aromatic ring; serves as a baseline for electronic effects. |
| 3-((4-Methylphenyl)sulfonamido)propanoic acid | 5443-46-9 | 243.28 | 112-113[2] | 89%[2] | Sulfonamide linkage instead of sulfone; introduces an N-H bond for H-bonding. |
| 4-((4-Methylphenyl)sulfonamido)butanoic acid | 5443-48-1 | 257.31 | 123-124[2] | 90%[2] | Extended carbon chain (butanoic vs. propanoic) for greater flexibility. |
Performance and Reactivity Insights
The choice between sulfonyl and sulfonamido propanoic acids can significantly impact synthesis due to differences in their chemical reactivity and the properties of the resulting products.
-
Aryl Group Substitution: The methyl group on the tosyl ring is weakly electron-donating, which can slightly influence the acidity of the carboxylic acid and the reactivity of the sulfonyl group. Replacing it with an unsubstituted phenyl ring, as in 3-(phenylsulfonyl)propanoic acid, provides a neutral electronic baseline.[3] Introducing electron-withdrawing groups (e.g., halogens) would increase the acidity of the propanoic acid proton and could alter the stability of intermediates.
-
Sulfonyl vs. Sulfonamido Linkage:
-
Sulfones (like in the parent compound) are generally very stable and chemically inert, acting primarily as a structural linker.[3]
-
Sulfonamides contain an N-H bond that can act as a hydrogen bond donor, potentially influencing solubility and intermolecular interactions.[2] The sulfonamide nitrogen is less electron-rich compared to a typical amine, which affects its nucleophilicity and basicity.[4] This linkage is central to the activity of sulfa drugs and can be a key pharmacophore.
-
The general synthetic utility of these reagents often involves the activation of the carboxylic acid followed by coupling with a nucleophile, such as an amine, to form an amide bond.
Caption: General reaction pathway for amide synthesis.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and implementing alternative reagents. Below are protocols for the synthesis of key compounds discussed in this guide.
This protocol describes the synthesis from benzenesulfonylhydrazide and acrylic acid.[1]
-
Reagents and Materials:
-
Benzenesulfonylhydrazide (2 mmol, 355.2 mg)
-
Acrylic acid (3 mmol, 0.2 mL)
-
Water (4 mL)
-
Thick-wall pressure tube (38 mL capacity)
-
Magnetic stirrer
-
1 M HCl
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Add benzenesulfonylhydrazide (2 mmol) and a magnetic stir bar to the pressure tube.
-
Add acrylic acid (3 mmol) followed by water (4 mL).
-
Seal the tube securely and place it in an oil bath preheated to 120 °C.
-
Heat the reaction for 24 hours with stirring.
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Once cooled, carefully open the tube and adjust the solution pH to 6 using 1 M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product as a white crystalline powder. (Expected Yield: ~83%) [1]
-
This protocol outlines the synthesis of a sulfonamide analogue using an aqueous, eco-friendly method.[2]
-
Reagents and Materials:
-
β-Alanine
-
p-Toluenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Concentrated HCl
-
-
Procedure:
-
Dissolve β-alanine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with vigorous stirring.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature.
-
After the reaction is complete (monitored by TLC), acidify the mixture to a low pH using concentrated HCl.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product. (Expected Yield: 89%) [2]
-
The general workflow for these syntheses can be visualized as a two-stage process of reaction followed by purification.
Caption: Generalized experimental workflow for synthesis.
Conclusion
While this compound is a robust and widely used synthetic building block, a careful consideration of its alternatives can lead to significant advantages in specific applications.
-
3-(Phenylsulfonyl)propanoic acid offers a simplified structure, ideal for fundamental studies or when the methyl group could interfere with subsequent reactions.[3]
-
Sulfonamido propanoic acid derivatives provide a valuable alternative when hydrogen bonding capabilities are desired or when a sulfonamide moiety is a key element of the target molecule's design, as is common in medicinal chemistry.[2]
The choice of reagent should be guided by a comprehensive evaluation of the target molecule's requirements, including desired electronic properties, potential for intermolecular interactions, and the stability of the linker. The protocols and data presented in this guide offer a solid foundation for making an informed decision.
References
A Comparative Analysis of Catalysts for the Esterification of 3-Tosylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The esterification of 3-tosylpropanoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced materials. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data from analogous reactions, to inform the selection of the most effective catalyst for this specific transformation.
Data Presentation: Catalyst Performance in the Esterification of Propanoic Acid and its Analogs
The following table summarizes the performance of various catalysts in the esterification of propanoic acid and similar substrates. This data serves as a predictive tool for selecting a catalyst for the esterification of 3-tosylpropanoic acid.
| Catalyst Type | Catalyst | Substrate | Alcohol | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Propanoic Acid | 1-Propanol | 1:10:0.20 | 65 | 3.5 | 96.9 | [1][2] |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TSA) | Various Fatty Acids | Methanol/Ethanol | 4 mmol acid : 2 mmol p-TSA | Room Temp (ultrasound) | 0.33 | Good | [3] |
| Heterogeneous Solid Acid | Amberlyst-15 | Propionic Acid | Isobutanol | - | 45-75 | - | - | [4] |
| Heterogeneous Solid Acid | Sulfonic Acid-Functionalized SBA-15 | Palmitic Acid | Methanol | - | - | - | High Activity | [5] |
| Heterogeneous Solid Acid | Zirconium/Titanium Solid Acid | Benzoic Acid | Methanol | - | Reflux | - | High | [6] |
Note: The data for heterogeneous catalysts often focuses on catalyst activity and reusability rather than specific yield under a single set of conditions. The "High Activity" and "High" yield designations indicate the catalyst was effective for the transformation.
Experimental Protocols
Based on established methods for Fischer esterification, a general protocol for the catalytic esterification of 3-tosylpropanoic acid is provided below. This protocol can be adapted for different catalysts.
General Experimental Protocol for the Esterification of 3-Tosylpropanoic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-tosylpropanoic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; typically used in excess, from 3 to 10 equivalents or as the solvent).
-
Catalyst Addition: Add the chosen catalyst.
-
For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, a catalytic amount (e.g., 0.05-0.20 molar equivalents) is typically sufficient.[1][2][3]
-
For heterogeneous catalysts like Amberlyst-15 or other solid acids, the catalyst loading is typically determined by weight (e.g., 5-20 wt% of the carboxylic acid).
-
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature with sonication to reflux) and monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Work-up and Purification:
-
For homogeneous catalysts: After completion of the reaction, cool the mixture to room temperature. If the alcohol is a low-boiling solvent, it can be removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.
-
For heterogeneous catalysts: The catalyst can be simply removed by filtration. The filtrate is then concentrated under reduced pressure. If necessary, the same aqueous work-up as for homogeneous catalysts can be performed to remove any unreacted acid.
-
-
Purification: The crude ester can be further purified by column chromatography on silica gel or by distillation.
Mandatory Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for the comparative analysis of different catalysts for the esterification of 3-tosylpropanoic acid.
Caption: Workflow for comparing catalyst performance in 3-tosylpropanoic acid esterification.
Reaction Mechanism: Acid-Catalyzed Esterification (Fischer Esterification)
The following diagram illustrates the generally accepted mechanism for acid-catalyzed esterification.
Caption: Mechanism of Fischer esterification.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Assay of 3-[(4-Methylphenyl)sulfonyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-[(4-Methylphenyl)sulfonyl]propanoic acid and a classical alternative, acid-base titration. The information presented is based on established analytical principles for similar compounds and adheres to the validation guidelines of the International Council for Harmonisation (ICH).
Introduction
This compound is an organic compound containing both a carboxylic acid and a sulfonamide functional group. Accurate and precise quantification of this analyte is crucial for quality control in pharmaceutical development and manufacturing. This guide outlines a detailed, robust HPLC method and compares its performance characteristics with a traditional titration method, offering insights into the selection of the most appropriate analytical technique for a given application.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely used technique for the analysis of organic acids and sulfonamides due to its high sensitivity, specificity, and resolving power.[1] The proposed method is designed to provide accurate and reliable quantification of this compound.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocol for HPLC Method Validation
The validation of the proposed HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[2][3][4]
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Procedure: A solution of the placebo (all formulation components except the active ingredient) is injected to demonstrate the absence of interfering peaks at the retention time of the analyte. Additionally, the analyte should be subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The chromatograms of the stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the analyte peak.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: A series of at least five standard solutions of this compound are prepared over a concentration range of 50% to 150% of the expected working concentration. Each solution is injected in triplicate. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Procedure: Accuracy is determined by recovery studies. A known amount of the analyte is spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level is prepared in triplicate and analyzed.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][3] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: The repeatability assay is repeated on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of results should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Calculation: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slopes of the calibration curves.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: The effect of small variations in the following parameters on the analytical results is evaluated:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% in the organic modifier)
-
Column temperature (± 2 °C)
-
Wavelength of detection (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
HPLC Method Validation Workflow
Caption: Workflow for the validation of the proposed HPLC method.
Alternative Method: Acid-Base Titration
Acid-base titration is a classical analytical technique that can be used to quantify the acidic proton of the carboxylic acid group in this compound.
Titration Method Parameters
| Parameter | Recommended Condition |
| Titrant | 0.1 M Sodium Hydroxide (NaOH), standardized |
| Solvent | Ethanol or a mixture of ethanol and water |
| Indicator | Phenolphthalein |
| End Point Detection | Visual (color change from colorless to pink) or Potentiometric |
Experimental Protocol for Titration Method
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in an appropriate volume of the chosen solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Calculate the purity of the sample based on the stoichiometry of the reaction.
Comparison of HPLC and Titration Methods
| Feature | HPLC Method | Acid-Base Titration Method |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; any acidic or basic impurity will interfere with the result. |
| Sensitivity | High (µg/mL to ng/mL level). | Low (mg level). |
| Precision | High (RSD typically < 2%). | Moderate (RSD can be higher, dependent on analyst skill). |
| Accuracy | High, when properly validated. | Can be high for pure samples, but susceptible to interferences. |
| Linearity | Excellent over a wide concentration range. | Applicable for a single concentration determination. |
| Throughput | High; suitable for automated analysis of many samples. | Low; manual and time-consuming. |
| Cost | High initial instrument cost and ongoing solvent/column costs. | Low equipment cost. |
| Information Provided | Quantitative and qualitative (purity profile). | Quantitative only (total acidity). |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice between HPLC and acid-base titration for the assay of this compound depends on the specific requirements of the analysis. For routine quality control of the pure substance where high precision and accuracy are required without the need for impurity profiling, acid-base titration can be a cost-effective method. However, for applications in drug development, stability studies, and the analysis of formulated products where specificity, sensitivity, and the ability to detect and quantify impurities are critical, the validated HPLC method is unequivocally superior. The comprehensive validation of the HPLC method as outlined ensures its reliability and compliance with regulatory expectations.
References
Comparative Cross-Reactivity Analysis of 3-Tosylpropanoic Acid Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies of 3-tosylpropanoic acid derivatives, a critical step in the development of specific antibodies and immunoassays for this class of compounds. Due to a lack of publicly available cross-reactivity data for 3-tosylpropanoic acid derivatives, this document outlines the established methodologies and provides illustrative data to guide researchers in designing and interpreting their own experiments. The primary technique detailed is the competitive enzyme-linked immunosorbent assay (ELISA), a widely used method for quantifying small molecules.
Principles of Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays refers to the extent to which antibodies raised against a specific antigen (in this case, a 3-tosylpropanoic acid derivative) also recognize and bind to structurally similar molecules. This phenomenon is a crucial consideration in the development of specific assays, as high cross-reactivity with related compounds can lead to inaccurate quantification and false-positive results. For small molecules like 3-tosylpropanoic acid derivatives, which act as haptens, it is necessary to conjugate them to a larger carrier protein to elicit an immune response and generate antibodies.[1][2] The specificity of the resulting antibodies determines the cross-reactivity profile of the immunoassay.
The degree of cross-reactivity is typically quantified by comparing the concentration of a competing compound required to inhibit 50% of the antibody binding (IC50) to the IC50 of the target analyte.
Hypothetical Cross-Reactivity Data
The following table provides a hypothetical example of how cross-reactivity data for a panel of 3-tosylpropanoic acid derivatives and related compounds would be presented. In this example, "Compound A" is the target analyte against which the antibody was raised.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Compound A (Target) | 3-tosylpropanoic acid | 10 | 100 |
| Derivative B | 3-(p-tolyl)propionic acid | 50 | 20 |
| Derivative C | 3-phenylpropanoic acid | 200 | 5 |
| Derivative D | 2-tosylpropanoic acid | 1000 | 1 |
| Unrelated Compound E | Ibuprofen | >10,000 | <0.1 |
-
IC50: The concentration of the compound that causes 50% inhibition of the maximum signal.
-
Cross-Reactivity (%): Calculated as (IC50 of Target Compound / IC50 of Test Compound) x 100.
Experimental Protocol: Competitive ELISA
This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of various compounds against antibodies specific for a 3-tosylpropanoic acid derivative.[3][4][5][6]
3.1. Reagent Preparation
-
Coating Antigen: Conjugate the target 3-tosylpropanoic acid derivative to a carrier protein such as Bovine Serum Albumin (BSA).
-
Antibody: Polyclonal or monoclonal antibody raised against a 3-tosylpropanoic acid derivative conjugated to an immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH).[4]
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., 1% BSA in PBS), and Assay Buffer.[4][6]
-
Standards and Competitors: Prepare stock solutions of the target analyte and potential cross-reactants in an appropriate solvent and serially dilute them in Assay Buffer.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Substrate: A chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Stop Solution: An acid solution to stop the enzymatic reaction (e.g., 2N H2SO4).
3.2. Assay Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 100 µL of 1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.[3]
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[4]
-
Washing: Repeat the wash step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate the primary antibody (at its optimal dilution) with either the standard, sample, or potential cross-reacting compound for 1 hour at room temperature.[4]
-
Transfer: Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.[4]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
4.2. Principle of Competitive Immunoassay
Caption: Principle of signal generation in a competitive ELISA.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Is it true that small molecules can not be detected by the immunoassay kit? - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Spectroscopic Comparison of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid and its Thio-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-[(4-Methylphenyl)sulfonyl]propanoic acid and its thio-analog, 3-[(4-Methylphenyl)thio]propanoic acid. The data presented is a combination of experimental values for the thio-analog and predicted values for the sulfonyl-analog based on closely related compounds, offering a valuable reference for the characterization of these molecules.
Molecular Structures
A key difference between the two molecules is the oxidation state of the sulfur atom, which significantly influences their electronic properties and, consequently, their spectroscopic signatures. The sulfonyl group in this compound is a strong electron-withdrawing group, while the thioether group in its analog is a weaker electron-donating group.
Propanoic Acid Derivatives: A Comparative Analysis of Therapeutic Efficacy
A detailed examination of various classes of 3-propanoic acid derivatives reveals their potential as potent therapeutic agents across oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of their efficacy against existing drugs, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Recent studies have highlighted the versatility of the propanoic acid scaffold in medicinal chemistry, leading to the development of several derivative classes with distinct biological activities. This report focuses on the comparative efficacy of three promising classes: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as anticancer agents, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their antimicrobial properties, and the well-established arylpropionic acids as anti-inflammatory drugs.
Anticancer Efficacy: Thiazole-Containing Propanoic Acid Derivatives
A novel series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated significant antiproliferative activity, particularly against lung cancer cell lines. Certain compounds within this class have shown superior efficacy compared to the standard chemotherapeutic agent, cisplatin.
Key Findings:
-
Compounds 21 and 22 , which feature a hydroxyimino (-C=NOH) functional group, exhibited the most potent cytotoxicity against A549 non-small cell lung cancer cells, with IC50 values of 5.42 µM and 2.47 µM, respectively.[1][2] This surpasses the efficacy of cisplatin in the same cell line.[1][2]
-
The presence of an oxime moiety was found to be crucial for the enhanced antiproliferative activity of these derivatives.[1][2]
-
These promising compounds also showed efficacy against doxorubicin-resistant H69AR small-cell lung carcinoma cells, suggesting their potential to overcome certain types of drug resistance.[2]
-
In silico studies suggest that these derivatives may exert their anticancer effects by targeting key signaling proteins, including Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][2]
Comparative Efficacy Data (Anticancer Activity)
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Derivative 21 | A549 | 5.42 | Cisplatin | >10 |
| Derivative 22 | A549 | 2.47 | Cisplatin | >10 |
| Derivative 25 | A549 | ~5-10 | Cisplatin | >10 |
| Derivative 26 | A549 | ~5-10 | Cisplatin | >10 |
Experimental Protocol: In Vitro Antiproliferative Assay
The antiproliferative activity of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 human non-small cell lung carcinoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds and the reference drug (cisplatin) for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for the anticancer derivatives involves the inhibition of EGFR and SIRT2 signaling pathways, which are critical for cancer cell proliferation and survival.
Caption: Proposed inhibition of EGFR and SIRT2 pathways by thiazole derivatives.
Caption: General workflow for synthesis and evaluation of propanoic acid derivatives.
Antimicrobial Efficacy: Hydroxyphenylamino Propanoic Acid Derivatives
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.
Key Findings:
-
Hydrazone derivatives, particularly those with heterocyclic substituents, demonstrated the most potent and broad-spectrum antimicrobial activity.[3]
-
Compound 21 , which contains a 2-furyl ring, showed enhanced efficacy against Staphylococcus aureus and Enterococcus faecalis strains, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[3]
-
Several derivatives exhibited significant activity against the emerging fungal pathogen Candida auris, with MIC values ranging from 0.5 to 64 µg/mL.[3]
Comparative Efficacy Data (Antimicrobial Activity)
| Compound | Pathogen | MIC (µg/mL) |
| Derivative 21 | S. aureus | 16 |
| Derivative 21 | E. faecalis | 16 |
| Hydrazones 14-16 | Candida auris | 0.5 - 64 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate agar plates, and a standardized inoculum was prepared in sterile broth to a specific cell density.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Anti-inflammatory Efficacy: Aryl Propionic Acid Derivatives
Aryl propionic acid derivatives are a well-established class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen and ketoprofen being prominent examples.[4][5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
Key Findings:
-
Aryl propionic acids are effective analgesic, antipyretic, and anti-inflammatory agents.[4]
-
The anti-inflammatory effect is primarily mediated through the inhibition of COX-2, while the common side effect of gastrointestinal ulceration is associated with the inhibition of COX-1.[4]
-
Newer derivatives have been synthesized to enhance anti-inflammatory activity and reduce ulcerogenic effects. For instance, certain β, β-diphenyl propionic acid amides have shown anti-inflammatory activity ranging from 36.13% to 90% inhibition in the carrageenan-induced paw edema model, with some compounds outperforming the standard drug indomethacin (81.25% inhibition).[4]
Comparative Efficacy Data (Anti-inflammatory Activity)
| Compound Class | Model | % Inhibition | Reference Drug | Reference Drug % Inhibition |
| β, β-diphenyl propionic acid amides | Carrageenan-induced paw edema | 36.13 - 90% | Indomethacin | 81.25% |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the paw of the animals to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the control group that received only the vehicle.
Signaling Pathway
The anti-inflammatory action of aryl propionic acid derivatives is primarily due to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX pathway by aryl propionic acid derivatives.
Conclusion
The diverse derivatives of propanoic acid represent a rich source of potential therapeutic agents. The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids show considerable promise as next-generation anticancer drugs, with some compounds demonstrating superior efficacy to cisplatin in preclinical models. The 3-((4-hydroxyphenyl)amino)propanoic acid framework provides a versatile scaffold for developing novel antimicrobials to combat drug-resistant pathogens. Meanwhile, the continued exploration of aryl propionic acid derivatives offers pathways to safer and more effective anti-inflammatory treatments. The data and protocols presented herein provide a valuable resource for the continued research and development of these promising classes of compounds.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for 3-[(4-Methylphenyl)sulfonyl]propanoic acid, a valuable building block in pharmaceutical and chemical research. The following sections detail the experimental protocols for key synthetic methods, present quantitative data for comparison, and offer visualizations of the synthetic pathways and experimental workflows.
Introduction
This compound is a sulfonylpropanoic acid derivative of interest in organic synthesis. The selection of an appropriate synthetic route is crucial for achieving high yield, purity, and cost-effectiveness. This guide benchmarks two primary methods for its synthesis: the reaction of sodium p-toluenesulfinate with a three-carbon electrophile and the reaction of a p-toluenesulfonyl derivative with a propanoic acid nucleophile. The data presented is based on established literature for analogous compounds, providing a solid foundation for methodological selection and optimization.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the quantitative data for two plausible synthetic routes to this compound. The data for Route 1 is based on a well-documented procedure for the analogous 3-(phenylsulfonyl)propanoic acid and is expected to be highly representative.
| Parameter | Route 1: From Sodium p-Toluenesulfinate | Route 2: From p-Toluenesulfonyl Chloride |
| Starting Materials | Sodium p-toluenesulfinate, 3-Bromopropanoic acid (or Acrylic Acid) | p-Toluenesulfonyl chloride, Propanoic acid derivative |
| Reported Yield | 58-70% (for phenyl analogue)[1] | Data not readily available for direct C-S bond formation; higher for N-S bond formation (sulfonamide) |
| Purity | High (>99% after recrystallization)[1] | Variable, may require extensive purification |
| Reaction Time | ~16 hours[1] | Variable |
| Key Reagents | Sodium p-toluenesulfinate, 3-bromopropanoic acid/acrylic acid, base | p-Toluenesulfonyl chloride, Lewis acid/base |
| Advantages | Readily available starting materials, good yield, high purity of product. | Utilizes a common and reactive sulfonylating agent. |
| Disadvantages | Longer reaction time. | Potential for side reactions, harsher conditions may be required. |
Experimental Protocols
Route 1: Synthesis from Sodium p-Toluenesulfinate and 3-Bromopropanoic Acid (Analogous Procedure)
This protocol is adapted from the synthesis of 3-(phenylsulfonyl)propanoic acid[1].
Materials:
-
Sodium p-toluenesulfinate
-
3-Bromopropanoic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
To a solution of sodium hydroxide (1.1 equivalents) in water in a round-bottom flask, add 3-bromopropanoic acid (1.0 equivalent).
-
Add sodium p-toluenesulfinate (1.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 16 hours with stirring.
-
After cooling to room temperature, acidify the reaction mixture to pH ~1 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration using a Büchner funnel and wash with cold hexanes.
-
Dry the solid product under vacuum to yield this compound as a white solid.
-
Purity can be further enhanced by recrystallization.
Visualizations
Logical Flow for Comparing Synthesis Routes
The following diagram illustrates the decision-making process for selecting a synthesis route for this compound.
Caption: Decision workflow for synthesis route selection.
Experimental Workflow for Route 1
This diagram outlines the key steps in the synthesis of this compound via the reaction of sodium p-toluenesulfinate with 3-bromopropanoic acid.
Caption: Experimental workflow for Route 1.
References
Computational Analysis of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid: A Comparative Guide to Cyclooxygenase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
The primary mechanism of action for arylpropionic acid derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[1] These enzymes exist in two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the inhibition of COX-1 is associated with common side effects such as gastrointestinal issues.[3]
Comparative Binding Affinity Analysis
To estimate the binding affinity of 3-[(4-Methylphenyl)sulfonyl]propanoic acid and compare it with other relevant compounds, computational molecular docking studies are often employed. These studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy score (e.g., in kcal/mol).
While specific docking scores for this compound are not published, we can infer its potential interactions based on studies of structurally similar molecules. For instance, computational studies on various NSAIDs have revealed key interactions within the COX active site. The carboxylic acid moiety is crucial for binding, typically forming a salt bridge with a conserved arginine residue (Arg120) in both COX-1 and COX-2.[3] The aryl group and additional hydrophobic substituents occupy a hydrophobic channel within the enzyme.[3]
The table below summarizes experimentally determined IC50 values and computationally predicted binding energies for common NSAIDs targeting COX-1 and COX-2. This data provides a benchmark for contextualizing the potential affinity of this compound.
| Compound | Target Enzyme | IC50 (µM) | Predicted Binding Energy (kcal/mol) | Reference |
| Ibuprofen | COX-1 | 2.5 | -9.6 | [4] |
| COX-2 | 15.2 | -9.5 | [4] | |
| Diclofenac | COX-1 | 0.8 | - | [5] |
| COX-2 | 0.06 | - | [5] | |
| Celecoxib | COX-1 | 15 | -9.8 | [6] |
| COX-2 | 0.04 | -10.5 | [6] | |
| Indomethacin | COX-1 | 0.1 | - | [5] |
| COX-2 | 5.2 | - | [5] |
Experimental Protocols for Binding Affinity Determination
The binding affinity of a compound to its target protein can be determined experimentally using various biochemical and biophysical assays. Below are detailed methodologies for commonly used assays for screening and characterizing COX inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The COX reaction converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that is oxidized by the peroxidase activity, leading to a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X concentrated solution of the test compound (e.g., in DMSO).
-
Reconstitute recombinant human COX-1 or COX-2 enzyme in the provided assay buffer.
-
Prepare a reaction mixture containing assay buffer, heme, and a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mix to wells designated for the enzyme control, inhibitor control, and test compounds.
-
Add the test compound solution or vehicle (for controls) to the appropriate wells.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (excitation ~535 nm, emission ~587 nm).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the enzyme control.
-
Calculate the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.[7][8]
-
Workflow for In Vitro COX Inhibition Assay
Caption: A flowchart illustrating the key steps in a fluorometric in vitro COX inhibition assay.
Cyclooxygenase Signaling Pathway
The inhibition of COX enzymes by NSAIDs disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The signaling cascade initiated by inflammatory stimuli leading to prostaglandin synthesis is a critical pathway in understanding the mechanism of action of these drugs.
Simplified Cyclooxygenase Signaling Pathway
Caption: A diagram illustrating the role of COX enzymes in the inflammatory response and the inhibitory action of NSAIDs.
Conclusion
While direct experimental validation is pending, the structural characteristics of this compound strongly suggest its potential as a cyclooxygenase inhibitor. Computational analyses of related arylpropionic acid derivatives provide a valuable framework for predicting its binding affinity and guiding further experimental investigation. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers interested in the evaluation and characterization of this and similar compounds for their anti-inflammatory properties. Further in vitro and in vivo studies are necessary to definitively determine the binding affinity and therapeutic potential of this compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. interchim.fr [interchim.fr]
In-Silico Modeling of Propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico modeling studies on various propanoic acid derivatives, offering insights into their potential as therapeutic agents. The following sections present quantitative data from molecular docking and other computational studies, detail the experimental protocols used, and visualize key workflows and relationships to aid in the understanding of these methodologies. While the initial focus was on 3-tosylpropanoic acid derivatives, the available literature provides a broader perspective on the in-silico evaluation of the wider class of propanoic acid analogs.
Data Presentation: Comparative Docking and Activity
The following tables summarize key quantitative data from various in-silico and in-vitro studies on different classes of propanoic acid derivatives, comparing their binding affinities, inhibitory constants, and biological activities against various protein targets.
Table 1: Comparative Docking and In-Vitro Activity of Ketoprofen Derivatives [1]
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | In-Vitro Anticancer Activity (% Growth Inhibition at 10µM) |
| Ketoprofen | COX-1 | -7.21 | 4.88 | Not Reported |
| COX-2 | -8.58 | 0.58 | Not Reported | |
| Compound 2 (2-(3-benzoylphenyl)propanohydroxamic acid) | COX-1 | -7.98 | 1.48 | 23% (max) in 28 cell lines |
| COX-2 | -10.02 | 0.07 | ||
| MMP-3 | -7.95 | 1.58 | ||
| Compound 3 (2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid) | COX-1 | -7.31 | 4.01 | 15% (max) in 31 cell lines |
| COX-2 | -9.10 | 0.28 | ||
| MMP-3 | -7.25 | 4.54 |
Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [2]
| Compound | IC50 in A549 cells (µM) |
| Oxime Derivative 21 | 5.42 |
| Oxime Derivative 22 | 2.47 |
| Carbohydrazide 25 | 8.05 |
| Carbohydrazide 26 | 25.4 |
| Cisplatin (Reference) | 11.71 |
Experimental Protocols
The following sections detail the generalized methodologies employed in the in-silico studies cited in this guide.
Molecular Docking Protocol
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with their target proteins.[1] A generalized workflow for these studies is as follows:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, MMPs) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.[1]
-
Ligand Preparation: The 2D structures of the propanoic acid derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of these ligand structures is performed using suitable force fields to obtain a stable conformation.[1]
-
Docking Simulation: Software such as AutoDock or GLIDE is utilized to perform the docking calculations.[1] The prepared ligands are docked into the defined active site of the prepared protein structures. The Lamarckian genetic algorithm, as implemented in AutoDock, has been successfully used to dock inhibitors into the catalytic site of COX isoenzymes.[3]
-
Analysis of Results: The docking results are analyzed to determine the binding energies and to visualize the interactions between the ligand and the amino acid residues of the protein's active site.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. This method helps in predicting the activity of novel compounds and in understanding the structural requirements for activity. The general steps involve:
-
Data Set Preparation: A dataset of molecules with known biological activities is compiled.[4]
-
Descriptor Calculation: Various physicochemical, topological, and electronic properties (descriptors) of the molecules are calculated.[5]
-
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.[6]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[4]
Visualizations
The following diagrams illustrate common workflows and conceptual relationships in in-silico drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR based virtual screening derived identification of a novel hit as a SARS CoV-229E 3CLpro Inhibitor: GA-MLR QSAR modeling supported by molecular Docking, molecular dynamics simulation and MMGBSA calculation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Propanoic acid and its derivatives have long been recognized for their antimicrobial properties, finding applications ranging from food preservation to pharmaceuticals. The modification of the basic propanoic acid structure has led to the development of numerous derivatives with enhanced and varied antimicrobial activities. This guide provides a comparative study of the antimicrobial spectrum of several classes of propanoic acid derivatives, supported by experimental data, detailed protocols, and a mechanistic overview.
Comparative Antimicrobial Activity
The antimicrobial efficacy of propanoic acid derivatives is significantly influenced by their structural modifications. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various derivatives against a panel of clinically relevant microorganisms. The data reveals that while propanoic acid itself has broad-spectrum activity, certain derivatives exhibit potent and sometimes more targeted effects.
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Propanoic Acid | Propionic Acid | Escherichia coli | 10 mM | [1] |
| Candida albicans | 10 mM | [1] | ||
| Salmonella enterica | 3750 | [1] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | [1] | ||
| Schiff Bases & Esters | Compound 10 (Schiff Base) | Candida albicans | - (pMICan = 1.93) | [2] |
| Compound 15 (Schiff Base) | Staphylococcus aureus | - | [3] | |
| Escherichia coli | - | [3] | ||
| Arylpropanoic Acids | 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 | [4] |
| Staphylococcus aureus | 128 | [4] | ||
| Escherichia coli | - | [4] | ||
| Phenylpropanoic Acids | 2-(4-substitutedmethylphenyl)propionic acid derivatives (6a-6m) | Various Bacteria & Fungi | - | [5] |
| Aminopropanoic Acids | Hydrazone 14 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [6][7] |
| Vancomycin-resistant Enterococcus faecalis | 8 | [6] | ||
| Escherichia coli | 64 | [6][7] | ||
| Klebsiella pneumoniae | 64 | [6][7] | ||
| Pseudomonas aeruginosa | 64 | [6][7] | ||
| Acinetobacter baumannii | 64 | [6][7] | ||
| Hydrazone 15 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [6] | |
| Vancomycin-resistant Enterococcus faecalis | <0.5 | [6] | ||
| Escherichia coli | 8 | [6] | ||
| Klebsiella pneumoniae | 32 | [6] | ||
| Acinetobacter baumannii | 16 | [6] |
Note: MIC values can vary based on the specific derivative within a class and the experimental conditions. Some studies report pMIC values, which are the negative logarithm of the molar MIC.
Mechanism of Action: A Focus on Intracellular Acidification
The primary antimicrobial mechanism of propanoic acid is attributed to the disruption of cellular homeostasis through intracellular acidification.[1] In its undissociated form, propanoic acid can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification can inhibit essential metabolic enzymes and disrupt cellular processes. Furthermore, studies suggest that propionyl-CoA, a metabolite of propanoic acid, can inhibit key enzymes such as the pyruvate dehydrogenase complex, further impeding cellular metabolism.[8]
Caption: Proposed mechanism of antimicrobial action for propanoic acid.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing antimicrobial activity. The following is a generalized protocol based on the broth microdilution method, as described in several of the cited studies.[4]
Broth Microdilution Method for MIC Determination
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.
- Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
- The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
- Stock solutions of the propanoic acid derivatives are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- Serial two-fold dilutions of the stock solutions are prepared in the appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
- Positive control wells (medium with inoculum, no drug) and negative control wells (medium only) are included.
- The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
- Growth is assessed visually or by measuring the optical density at 600 nm using a microplate reader.
The following workflow illustrates the key steps in a typical antimicrobial screening experiment for novel propanoic acid derivatives.
Caption: A typical workflow for antimicrobial screening of synthesized compounds.
References
- 1. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-[(4-Methylphenyl)sulfonyl]propanoic Acid: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS No. 10154-76-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
The disposal of this compound must be handled with care, treating the substance as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory. The primary disposal route is through an approved hazardous waste disposal plant.
Chemical and Safety Data
A summary of key quantitative and safety information for this compound is provided below. This data is compiled from available information on the specified compound and structurally similar chemicals.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 3-(p-tolylsulfonyl)propanoic acid | - |
| CAS Number | 10154-76-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| Molecular Weight | 228.26 g/mol | [1] |
| Physical State | Solid | Assumed |
| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation (based on similar compounds). | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Primary Disposal Route | Approved hazardous waste disposal plant. | [2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1 Minimum PPE: Before handling the chemical, all personnel must wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3] 1.2 Enhanced PPE: If there is a risk of generating dust or aerosols, a face shield and respiratory protection should be used. Work should be conducted in a certified chemical fume hood.
2.0 Waste Collection and Storage
2.1 Container: Collect waste this compound in its original container or a designated, properly sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. 2.2 Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "10403-51-7," and an indication of the associated hazards (e.g., "Irritant"). 2.3 Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[2]
3.0 Spill and Contamination Management
3.1 Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation.[2] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container. 3.2 Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team. 3.3 Decontamination: Decontaminate the spill area with soap and water. Wash hands thoroughly after handling.[3] Contaminated clothing should be removed and laundered before reuse.[3]
4.0 Final Disposal
4.1 Consult Regulations: Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations.[3] 4.2 Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-[(4-Methylphenyl)sulfonyl]propanoic acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-[(4-Methylphenyl)sulfonyl]propanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Recent safety data indicates that this compound can cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, the implementation of stringent personal protective equipment (PPE) and handling protocols is mandatory.
Essential Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial to determine the necessary PPE for any laboratory operation involving this compound[3][4]. Based on the known hazards, the following PPE is required:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1-compliant | Protects against potential splashes of the chemical which can cause serious eye irritation[1][3]. A face shield should be worn in conjunction with goggles for full facial protection[3]. |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or rubber gloves are recommended[5][6]. | Prevents skin contact, as the compound is a known skin irritant[1]. Gloves should be inspected before each use and discarded after handling the substance[4]. |
| Body Protection | Laboratory Coat and Apron | Flame-resistant lab coat and a chemical-resistant apron. | Provides a barrier against spills and splashes, protecting the skin and personal clothing[5][7]. |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling the powder outside of a containment system[8]. | Minimizes the risk of inhaling the powder, which may cause respiratory irritation[1][8]. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[6][7].
Detailed Experimental Protocol for Safe Handling:
-
Preparation :
-
Don all required PPE as specified in the table above[6].
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary apparatus and reagents within the fume hood to minimize movement of hazardous materials.
-
-
Handling :
-
Post-Handling :
-
Clean and decontaminate all work surfaces and equipment after use.
-
Segregate and store all waste in clearly labeled, sealed containers[6].
-
Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use items as hazardous waste[4].
-
Always wash hands thoroughly with soap and water after handling the chemical[7].
-
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[9].
Waste Disposal Protocol:
-
Collection :
-
Solid Waste : Place all contaminated disposable materials, such as gloves, weighing papers, and bench liners, into a designated, sealed, and clearly labeled hazardous waste container[6].
-
Liquid Waste : Collect all solutions containing the compound in a compatible, sealed, and labeled waste container. Do not mix with other incompatible waste streams. Sulfonyl-containing compounds should not be mixed with acyl halides, sulfonyl halides, or anhydrides in waste containers[10].
-
Unused Product : Leave any unused chemical in its original container and dispose of it as hazardous waste[9].
-
-
Storage :
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not pour any waste down the drain[7]. For larger quantities, chemical treatment to hydrolyze the compound to a less toxic, water-soluble product may be an option, but this should only be performed by trained personnel following established protocols[10].
-
References
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
- 5. na.bhs1.com [na.bhs1.com]
- 6. drexel.edu [drexel.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
